Product packaging for Isoshinanolone(Cat. No.:)

Isoshinanolone

Cat. No.: B1210339
M. Wt: 192.21 g/mol
InChI Key: YUPNHTWYVBHLMG-KSBSHMNSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoshinanolone is a member of tetralins.
This compound has been reported in Ancistrocladus cochinchinensis, Ceratostigma willmottianum, and other organisms with data available.
from crude extracts;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1210339 Isoshinanolone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPNHTWYVBHLMG-KSBSHMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoshinanolone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of isoshinanolone, a naturally occurring tetralone with significant biological activities. The document details its natural sources, provides a step-by-step experimental protocol for its isolation and purification, and presents its physicochemical and biological data in a structured format. Furthermore, a proposed signaling pathway for its cytotoxic effects is illustrated.

Natural Sources of this compound

This compound is an acetogenic metabolite found in higher plants. It has been isolated from various species of the Plumbaginaceae family, most notably:

  • Plumbago zeylanica L.: The roots of this plant, commonly known as Ceylon leadwort, are a rich source of this compound, alongside other bioactive compounds like plumbagin.[1][2]

  • Plumbago indica L.: Both cis- and trans-isoshinanolone have been isolated from the branches of this medicinal plant.[3][4]

  • Plumbago capensis Thunb.: The rhizomes of this plant have also been identified as a source of this compound.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the roots of Plumbago zeylanica, based on bioassay-guided fractionation.[1][2]

Plant Material and Extraction
  • Preparation of Plant Material: 5 kg of dried and finely powdered roots of Plumbago zeylanica are used as the starting material.

  • Initial Extraction: The powdered roots are extracted with 5 liters of hexane for 5 days at room temperature. The resulting hexane extract is then concentrated under reduced pressure.

  • Fractionation with Dichloromethane: The residue from the hexane extract is further fractionated with 5 liters of dichloromethane over a 5-day period at room temperature. The solvent is subsequently removed under reduced pressure to yield the dichloromethane extract.

Chromatographic Purification
  • Column Chromatography Setup: A silica gel column (230-400 mesh, 200 g) is prepared for chromatographic separation of the dichloromethane extract (5 g).

  • Elution Gradient: The column is eluted with a gradient of ethyl acetate in n-hexane.

  • Fraction Collection: A total of 30 fractions are collected and monitored by appropriate analytical techniques (e.g., TLC) to identify fractions containing this compound.

  • Further Purification: Fractions containing this compound may require further purification steps, such as repeated column chromatography or preparative HPLC, to achieve high purity.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed through comprehensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) for complete structural elucidation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyDataReference
Molecular FormulaC₁₁H₁₂O₃[1]
Molecular Weight192.21 g/mol
Mass Spectrometry (MALDI-TOF MS)m/z 213.0528 [M+Na+2H]⁺ (for a related compound from the same study)[1]
¹H NMR (CDCl₃, 500 MHz)Data to be compiled from specific literature sources
¹³C NMR (CDCl₃, 125 MHz)Data to be compiled from specific literature sources
Infrared (IR) ν_max (cm⁻¹)3441 (hydroxyl group), 1699, 1662, 1644 (quinone carbonyl group) (for a related compound from the same study)[1]
Table 2: Biological Activity of this compound
Biological ActivityCell Line/OrganismIC₅₀/ActivityReference
CytotoxicityHuman Hepatoma (HepG2)< 0.5 µM[5]
CytotoxicityBreast Cancer (MDA-MB-231)Data on related compounds suggest activity in the µM range[6]
Antifungal ActivityAspergillus flavusZone of inhibition: 7.0 mm (at 1.0 mg/disc)[3][4]
Antifungal ActivityTalaromyces marneffeiZone of inhibition: 12.0 mm (at 0.25 mg/disc)[3][4]

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known cytotoxic effects of this compound and related compounds from Plumbago species, a plausible mechanism of action is the induction of apoptosis. The following diagram illustrates a proposed signaling cascade that may be triggered by this compound in cancer cells, leading to programmed cell death. This pathway is inferred from studies on other natural products with similar cytotoxic profiles.[7]

Isoshinanolone_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Cell->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway of this compound.
Experimental Workflow for Isolation and Bioassay

The following diagram outlines the general workflow for the bioassay-guided fractionation of Plumbago zeylanica to isolate this compound.

Bioassay_Guided_Fractionation Start Dried & Powdered Plumbago zeylanica Roots Hexane_Extraction Hexane Extraction Start->Hexane_Extraction DCM_Fractionation Dichloromethane Fractionation Hexane_Extraction->DCM_Fractionation Column_Chromatography Silica Gel Column Chromatography DCM_Fractionation->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions Bioassay Cytotoxicity Assay (e.g., MTT on HepG2 cells) Fractions->Bioassay Active_Fractions Identify Active Fractions Bioassay->Active_Fractions Purification Further Purification of Active Fractions Active_Fractions->Purification This compound Pure this compound Purification->this compound Structure_Elucidation Structural Elucidation (NMR, MS) This compound->Structure_Elucidation

Bioassay-guided isolation workflow.

References

Plumbago capensis: A Comprehensive Technical Guide to the Isolation and Potential Bioactivity of Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbago capensis, commonly known as Cape leadwort, is a plant species that holds significant promise as a natural source of bioactive compounds. Among these, the naphthoquinone Isoshinanolone has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Plumbago capensis as a source of this compound, detailing the methodologies for its extraction, isolation, and characterization. Furthermore, this document explores the known biological activities of this compound and related naphthoquinones, proposing a hypothetical signaling pathway based on the mechanisms of structurally similar compounds. This whitepaper aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Plumbago capensis, a species of flowering plant in the family Plumbaginaceae, is native to South Africa.[1] Traditionally, various parts of the plant have been used in folk medicine. Phytochemical investigations of Plumbago species have revealed the presence of a diverse array of secondary metabolites, with naphthoquinones being a prominent class of compounds.[2] this compound, a naphthoquinone derivative, has been isolated from the roots and rhizomes of Plumbago capensis and other related species.[3] This compound, along with its isomers and related naphthoquinones like plumbagin, has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] The exploration of these activities at a molecular level is crucial for understanding their therapeutic potential. This guide provides a comprehensive overview of the isolation of this compound from Plumbago capensis and delves into the potential signaling pathways it may modulate, drawing parallels with the well-studied mechanisms of other naphthoquinones.

Chemical Composition of Plumbago capensis

The chemical profile of Plumbago capensis is rich in various classes of secondary metabolites. The roots, in particular, are a significant source of naphthoquinones and other bioactive compounds.

Table 1: Major Chemical Constituents of Plumbago capensis Roots

Compound ClassSpecific CompoundsReference(s)
NaphthoquinonesThis compound, Plumbagin, Epi-isoshinanolone[2][3]
SteroidsSitosterol, 3-O-glucosylsitosterol[2]
Flavonoids-[5]
Phenols-[5]
Quinones-[5]

Biological Activities of this compound and Related Naphthoquinones

This compound and its related compounds have been evaluated for several biological activities. The available quantitative data is summarized below.

Table 2: Reported Biological Activities of this compound and Plumbagin

CompoundActivityAssay/ModelResultReference(s)
This compoundMosquitocidalLC50 against Aedes aegypti larvae1.26 µg/mL[3]
1-Epineo-isoshinanoloneAntimicrobialMIC against various bacteria and fungi12.5-25 µg/mL[4]
Neothis compoundAntimicrobialMIC against various bacteria and fungi50-100 µg/mL[4]
PlumbaginAntimicrobialMIC against various bacteria and fungi0.78-3.13 µg/mL[4]
PlumbaginAnticancer (Glioma)Inhibition of migration and invasionSignificant at 1.0 and 2.0 µM[3]
PlumbaginAnticancer (Gastric)Reduction of cell viabilityConcentration-dependent (2.5-40 µmol/L)[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Plumbago capensis. These protocols are a synthesis of methods described in the scientific literature for the isolation of naphthoquinones from Plumbago species.

Plant Material Collection and Preparation

The roots of Plumbago capensis should be collected and authenticated by a plant taxonomist. The roots are then washed, shade-dried, and pulverized into a coarse powder.

Extraction

The powdered root material is subjected to extraction to obtain a crude extract containing this compound.

G cluster_extraction Extraction Workflow Start Powdered P. capensis Roots Solvent Solvent Extraction (e.g., Chloroform or Hexane) Start->Solvent Filtration Filtration Solvent->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract G cluster_chromatography Silica Gel Column Chromatography Workflow Crude_Extract Crude Extract Column_Packing Pack Silica Gel Column Crude_Extract->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound G cluster_pathway Hypothetical Signaling Pathway of this compound cluster_cellular_effects Cellular Effects cluster_signaling_cascades Signaling Cascades cluster_outcomes Biological Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt NF_kB NF-κB Pathway (Inhibition) This compound->NF_kB Wnt_BetaCatenin Wnt/β-catenin Pathway (Inhibition) This compound->Wnt_BetaCatenin MAPK MAPK Pathway (Activation) ROS->MAPK Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis PI3K_Akt->Apoptosis Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Wnt_BetaCatenin->Cell_Cycle_Arrest

References

Unveiling the Bioactivity of Isoshinanolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the bioactivity of Isoshinanolone, a napthaquinone derivative isolated from Plumbago capensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details its cytotoxic effects against cancer cell lines, outlines relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action.

Bioactivity Profile of this compound and Related Compounds

This compound, a member of the tetralin chemical class, has demonstrated notable biological activity. Limited but promising data are available regarding its cytotoxic and larvicidal effects. Plumbagin, a closely related napthaquinone also found in Plumbago species, has been more extensively studied and serves as a valuable reference for predicting the potential bioactivities of this compound.

Cytotoxicity against Cancer Cell Lines

Published data indicates that this compound and its isomers exhibit cytotoxic effects against the human breast adenocarcinoma cell line, MDA-MB-231. While specific IC50 values for this compound are not yet widely available, a study has reported a range for a mixture of related compounds. The table below summarizes the available quantitative data on the cytotoxicity of this compound and the related compound, plumbagin.

CompoundCell LineAssayIC50 Value (µM)Citation
PlumbaginMDA-MB-231CCK-814.7[1][2]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process.

Larvicidal Activity

This compound has also been investigated for its insecticidal properties. A study has reported its larvicidal activity against the fourth instar larvae of Aedes aegypti, the yellow fever mosquito.

CompoundOrganismAssayLC50 Value (µg/mL)
This compoundAedes aegypti larvaeLarvicidal Bioassay1.26

Note: The LC50 value represents the concentration of a substance that is required to kill 50% of a test population.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for MDA-MB-231 cells:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell growth and IC50 values using appropriate software.[3]

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed MDA-MB-231 cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add this compound at various concentrations incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 490 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[4][5]

  • Analysis: Analyze the stained cells by flow cytometry.[4][5]

Apoptosis Assay Workflow

Apoptosis_Assay cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with this compound harvest Harvest cells (adherent & floating) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Fixation: Fix cells in cold 70% ethanol.[6][7]

  • Washing: Wash the fixed cells with PBS.[6]

  • RNase Treatment: Treat cells with RNase A to degrade RNA.[6][7]

  • PI Staining: Stain the cells with Propidium Iodide solution.[6][7]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7][8]

Cell Cycle Analysis Workflow

Cell_Cycle_Analysis cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis fix Fix cells in cold 70% ethanol wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze DNA content by flow cytometry stain->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Potential Signaling Pathways

While specific signaling pathway analyses for this compound are yet to be conducted, studies on the related compound plumbagin and the broader class of napthaquinones provide valuable insights into its potential mechanisms of action.

Plumbagin has been shown to inhibit the growth of MDA-MB-231 cells by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[9] This inhibition was found to be independent of the PI3K/Akt/mTOR pathway.[9] HIF-1α is a key regulator of cellular responses to hypoxia and is often overexpressed in tumors, promoting angiogenesis and tumor progression.[9]

Furthermore, many natural compounds, including those with structures similar to this compound, are known to induce apoptosis through various signaling cascades. These can include the activation of caspase pathways, modulation of the Bcl-2 family of proteins, and interference with key survival pathways such as PI3K/Akt and NF-κB.

Hypothesized Signaling Pathway for this compound

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets This compound This compound HIF1a HIF-1α Inhibition This compound->HIF1a Apoptosis Apoptosis Induction This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Potential Modulation NFkB NF-κB Pathway This compound->NFkB Potential Modulation HIF1a->PI3K_Akt Independent of Caspases Caspase Cascade Apoptosis->Caspases Bcl2 Bcl-2 Family Apoptosis->Bcl2 CellCycle->PI3K_Akt

Caption: Hypothesized signaling pathways affected by this compound.

Future Directions

The preliminary data on the bioactivity of this compound are encouraging and warrant further investigation. Future research should focus on:

  • Determining the specific IC50 values of this compound and its isomers against a broader panel of cancer cell lines.

  • Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.

  • Conducting in vivo studies to evaluate the therapeutic efficacy and safety of this compound in animal models.

This technical guide provides a foundational resource for the scientific community to build upon in exploring the full therapeutic potential of this compound.

References

Preliminary Cytotoxicity of Isoshinanolone on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and an exploration of its potential mechanisms of action. Drawing parallels with the closely related compound, Isoalantolactone, this document aims to equip researchers with the foundational knowledge required to further investigate this compound as a potential anti-cancer agent.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, have demonstrated a wide range of biological activities, including potent anti-inflammatory and anti-cancer properties. This compound is one such compound that has shown initial promise in cytotoxic assays. This guide synthesizes the current, albeit limited, understanding of this compound's effects on cancer cells and provides a framework for future research.

Quantitative Cytotoxicity Data

The preliminary cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The available data, primarily focusing on the MDA-MB-231 human breast adenocarcinoma cell line, are summarized below. For a broader perspective, data for the structurally similar compound, Isoalantolactone, is also included, highlighting its activity across various cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCancer Cell LineAssayEndpointResult
This compound MDA-MB-231Not SpecifiedCytotoxicityActive
This compound Not SpecifiedNot SpecifiedLC501.26 µg/mL[1]
IsoalantolactoneHCT116 (Colon)MTTIC50 (48h)< 10 µM[1]
IsoalantolactoneHCT116-OxR (Colon)MTTIC50 (48h)< 10 µM[1]
IsoalantolactoneHep3B (Liver)MTTIC50 (48h)Concentration-dependent decrease in viability
IsoalantolactoneMDA-MB-231 (Breast)MTTIC50 (24h)No significant cytotoxicity at < 4 µM[2]

Note: "Not Specified" indicates that the original source did not provide the specific details of the assay or cell line.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 1, 3, 6 hours).

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on the related compound Isoalantolactone suggest the involvement of the Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) pathways in its cytotoxic effects.[1][3]

ROS-Mediated Apoptosis

Increased intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.

ROS_Apoptosis This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis MAPK_Pathway This compound This compound ROS Increased ROS This compound->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Experimental_Workflow Start Start: this compound Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study ROS_Detection ROS Detection Mechanism_Study->ROS_Detection Western_Blot Western Blot (MAPK pathway proteins) Mechanism_Study->Western_Blot Conclusion Conclusion on Cytotoxicity and Mechanism ROS_Detection->Conclusion Western_Blot->Conclusion

References

The Antifungal Spectrum of Isoshinanolone: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antifungal properties of Isoshinanolone. Despite its documentation in chemical databases, no substantive data regarding its spectrum of activity against fungal pathogens, its mechanism of action, or detailed experimental protocols for its evaluation are currently available in the public domain.

Efforts to compile a technical guide on the antifungal profile of this compound were met with a notable absence of published research. Searches for quantitative data, such as minimum inhibitory concentrations (MICs) against various fungal species, yielded no specific results for this compound. Consequently, the creation of a data summary table, a core requirement for a detailed technical analysis, is not feasible at this time.

Similarly, information regarding the experimental methodologies used to assess any potential antifungal activity of this compound is absent from the scientific literature. Standard protocols, including broth microdilution or agar diffusion assays, have not been publicly documented in the context of this specific compound.

Furthermore, the elucidation of any signaling pathways that this compound might modulate in fungal cells remains an open area for investigation. Without this foundational knowledge, the development of diagrams illustrating its mechanism of action is premature.

While the chemical structure of this compound is known and cataloged, its biological activities, particularly in the realm of mycology, appear to be unexplored or, at the very least, unpublished. This presents a clear opportunity for future research to investigate the potential of this compound as a novel antifungal agent. Such studies would need to establish its efficacy against a broad panel of clinically relevant fungi, determine its mode of action, and detail the experimental conditions under which its activity is observed. Until such primary research is conducted and disseminated, a comprehensive technical guide on the antifungal spectrum of this compound cannot be constructed.

Isoshinanolone: A Comprehensive Technical Guide on its Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring naphthalenone, has garnered scientific interest due to its notable biological activities, including mosquitocidal, antimicrobial, and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, structural characterization, and biological evaluation of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its quantitative data, and visualizations of key experimental workflows and putative signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a member of the tetralin class of compounds and has been isolated from various plant species, particularly within the Plumbaginaceae family, such as Plumbago capensis and Plumbago zeylanica[1]. Its discovery has often been the result of bioassay-guided fractionation studies aimed at identifying bioactive constituents from traditional medicinal plants. The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as X-ray crystallography[2]. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for researchers in the field of natural product chemistry and drug discovery.

Discovery and Isolation

This compound is a natural product that can be extracted from various plant species, including Plumbago capensis, Plumbago zeylanica, and Diospyros maritima[1][3]. The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.

Bioassay-Guided Isolation Workflow

The following diagram outlines a typical workflow for the bioassay-guided isolation of this compound.

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant_material Dried Plant Material (e.g., Plumbago zeylanica roots) extraction Solvent Extraction (e.g., Petroleum Ether, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions bioassay Bioassay (e.g., Antimicrobial, Cytotoxicity) fractions->bioassay Screening active_fraction Active Fraction bioassay->active_fraction Identification hplc Preparative HPLC active_fraction->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy crystallography X-ray Crystallography pure_compound->crystallography

Figure 1: Bioassay-guided isolation and characterization workflow for this compound.

Detailed Experimental Protocol: Isolation from Plumbago zeylanica Roots

This protocol is a representative example for the isolation of this compound.

  • Plant Material and Extraction:

    • Air-dried and powdered roots of Plumbago zeylanica (1 kg) are extracted with petroleum ether (60-80°C) at room temperature for 72 hours[4].

    • The solvent is evaporated under reduced pressure to yield the crude petroleum ether extract.

  • Chromatographic Fractionation:

    • The crude extract is subjected to column chromatography on silica gel (60-120 mesh).

    • The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Bioassay-Guided Selection:

    • Each fraction is tested for its biological activity (e.g., antimicrobial activity against a panel of bacteria and fungi).

    • Fractions showing significant activity are selected for further purification.

  • Purification:

    • The active fractions are pooled and subjected to further chromatographic separation, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Structural Characterization

The definitive structure of this compound has been determined through various spectroscopic methods.

Spectroscopic Data
Technique Observed Data
¹H NMR Data not available in a tabulated format in the reviewed sources. Textual descriptions confirm its use for structure elucidation.
¹³C NMR Data not available in a tabulated format in the reviewed sources. Textual descriptions confirm its use for structure elucidation.
Mass Spectrometry (MS) Molecular Formula: C₁₁H₁₂O₃. The mass spectrum would show a molecular ion peak corresponding to this formula. Fragmentation patterns would be consistent with a tetralin structure.
Infrared (IR) Spectroscopy Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups would be present.
X-ray Crystallography

The absolute configuration of (+)-isoshinanolone has been determined as (3R, 4R) by X-ray structure analysis of its dibromide derivative[2]. This technique provides the most definitive evidence for the three-dimensional arrangement of atoms in the molecule.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Mosquitocidal Activity

This compound has shown potent larvicidal activity against the fourth instar larvae of Aedes aegypti, the vector for dengue fever, with a reported IC₅₀ value of 1.26 μg/mL[1][5].

Antimicrobial Activity

This compound and its isomers have been evaluated for their antimicrobial properties. For instance, 1-epineo-isoshinanolone has shown activity against various bacteria and fungi with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL, while neothis compound exhibited MICs in the range of 50-100 µg/mL[6].

Isomer Organism MIC (µg/mL)
1-epineo-isoshinanoloneBacteria & Fungi12.5 - 25
neothis compoundBacteria & Fungi50 - 100
Cytotoxic Activity

Recent studies have indicated that cis-Isoshinanolone exhibits cytotoxic activity against human hepatoma (HepG2) cancer cells, with a reported IC₅₀ value of less than 0.5 micromolar. The mechanism of cell death is suggested to be through the induction of apoptosis[7].

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced apoptosis is yet to be fully elucidated, based on the known mechanisms of other cytotoxic naphthalenones and related compounds, a putative pathway can be proposed. This often involves the generation of reactive oxygen species (ROS) and the activation of downstream signaling cascades.

G This compound This compound Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Activation Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibition CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Blocks Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Putative signaling pathway for this compound-induced apoptosis.

Synthesis

In addition to its isolation from natural sources, this compound has been synthesized chemically. A notable method involves a biocatalytic cascade using an ene-reductase and a naphthol reductase for the stereoselective synthesis of cis-(3R,4R)-isoshinanolone from plumbagin[3]. This enzymatic approach offers high yield and stereoselectivity, providing a viable route for obtaining larger quantities of the compound for further studies.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its discovery, characterization, and known biological effects. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities and conducting preclinical studies to evaluate its efficacy and safety.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring naphthoquinone, and its structural analogs are emerging as a significant class of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound and related naphthoquinones, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular signaling pathways, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Naphthoquinones are a class of bicyclic aromatic compounds derived from naphthalene. They are widely distributed in nature, being found in various plants, fungi, and bacteria. This compound is a tetralone derivative, a type of naphthoquinone, that has garnered interest for its cytotoxic properties against cancer cells. The core structure of these compounds provides a scaffold for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action for many naphthoquinones is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress, as well as their capacity to interact with and modulate the function of key cellular proteins and signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one, possesses a chiral center, leading to different stereoisomers. The biological activity of these compounds can be significantly influenced by their stereochemistry and the nature and position of substituents on the naphthoquinone ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃PubChem
Molecular Weight192.21 g/mol PubChem
IUPAC Name(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-onePubChem
PubChem CID443777PubChem

Biological Activities and Quantitative Data

This compound and its related naphthoquinones have demonstrated a range of biological activities, with a primary focus on their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data.

Table 2: Cytotoxicity of this compound and Related Naphthoquinones

CompoundCell LineAssay TypeIC₅₀ / LC₅₀ (µM)Source
This compoundNot SpecifiedNot Specified1.26 µg/mL (6.55 µM)TargetMol[1]
trans-IsoshinanoloneMDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified (reported cytotoxic)TargetMol[1]

Note: The original data for this compound was provided in µg/mL and has been converted to µM for consistency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for the isolation, synthesis, and biological evaluation of this compound and related naphthoquinones, based on common methodologies in the field.

Isolation and Purification of this compound from Natural Sources

This compound has been isolated from plants such as Ceratostigma willmottianum. A general protocol for the isolation of naphthoquinones from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., roots) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

  • Fractionation: The crude extract exhibiting the desired biological activity is fractionated using column chromatography on silica gel or Sephadex LH-20. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity.

  • Purification: Fractions containing the compound of interest are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis of Naphthoquinone Analogs

The synthesis of this compound analogs often involves multi-step reactions. A general synthetic approach for a dihydroxynaphthalenone core structure can be conceptualized as follows:

G A Starting Material (e.g., Substituted Naphthalene) B Step 1: Introduction of Hydroxyl and Carbonyl Groups A->B Oxidation/Hydroxylation C Step 2: Stereoselective Reduction/Oxidation B->C Chiral Reagents D Step 3: Introduction of Methyl Group C->D Alkylation E This compound Analog D->E

Caption: A generalized synthetic workflow for this compound analogs.

Cytotoxicity Assays

The cytotoxic effects of this compound and its analogs are commonly evaluated using the following assays:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

    • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

  • Trypan Blue Exclusion Assay:

    • Cells are detached from the culture plate and stained with trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

    • The percentage of viable cells is calculated.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the mechanisms of action of related naphthoquinones and other natural products provide a strong indication of its potential targets. Many of these compounds exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often have defects in apoptotic pathways, leading to uncontrolled proliferation. Naphthoquinones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) This compound->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathways.

Modulation of Key Signaling Pathways

Several key signaling pathways are implicated in the anticancer effects of natural compounds and are likely targets of this compound.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of Akt phosphorylation can lead to the suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Inhibition of NF-κB activation can sensitize cancer cells to apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates various cellular processes. While ERK is often associated with cell proliferation, JNK and p38 are typically involved in stress responses and apoptosis.

G cluster_0 Signaling Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway (JNK/p38 activation) This compound->MAPK CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival NFkB->CellSurvival Apoptosis Apoptosis MAPK->Apoptosis

Caption: Modulation of cancer cell signaling by this compound.

Conclusion and Future Directions

This compound and related naphthoquinones represent a promising area for anticancer drug development. Their ability to induce apoptosis and modulate key signaling pathways highlights their therapeutic potential. However, further research is needed to fully elucidate the specific molecular targets and mechanisms of action of this compound. Future studies should focus on:

  • Developing efficient and stereoselective synthetic routes for this compound and its analogs.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Performing in-depth investigations into the specific signaling pathways modulated by this compound in various cancer types.

  • Evaluating the in vivo efficacy and safety of promising lead compounds in preclinical animal models.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound and its analogs into novel cancer therapies.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Plumbago zeylanica Containing Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumbago zeylanica L., commonly known as "Chitrak," is a perennial shrub with a long and rich history in traditional medicine systems, particularly Ayurveda, for treating a wide array of human ailments.[1][2] Its therapeutic applications span from dermatological conditions and digestive disorders to inflammatory diseases and infections. Modern phytochemical investigations have revealed a complex chemical composition, with the naphthoquinone plumbagin being the most studied constituent. However, other bioactive compounds, including isoshinanolone and its diastereomers, have been isolated and shown to possess significant biological activities, contributing to the plant's ethnobotanical uses. This technical guide provides a comprehensive overview of the traditional uses of P. zeylanica, with a specific focus on the chemical and biological properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for the isolation and bioactivity assessment of this compound, and visualizations of relevant biological pathways to facilitate further research and drug development endeavors.

Ethnobotanical Uses of Plumbago zeylanica

Plumbago zeylanica has been a cornerstone of traditional medicine across various cultures for centuries. The roots are the most frequently utilized part of the plant, valued for their potent therapeutic properties.[2]

Traditional Medicinal Applications:

  • Dermatological Disorders: The root paste is topically applied to treat a variety of skin conditions, including boils, abscesses, ulcers, and leprosy.[1][3] Its use in treating skin infections is supported by modern findings of its antimicrobial properties.

  • Digestive Ailments: In Ayurveda, it is used to stimulate the digestive fire ("agni"), improve appetite, and treat conditions like indigestion, diarrhea, and hemorrhoids.[2]

  • Anti-inflammatory and Analgesic: The plant is traditionally used to alleviate pain and inflammation associated with conditions like arthritis and rheumatism.[4]

  • Antimicrobial Infections: Decoctions and extracts of the root are used to treat various infections, including those of the respiratory and urinary tracts.[5] In some regions, it has been used for syphilis and gonorrhea.[6]

  • Metabolic Disorders: Traditional uses include the management of conditions that align with modern descriptions of metabolic disorders.

A summary of the ethnobotanical uses is presented in Table 1.

Table 1: Summary of Ethnobotanical Uses of Plumbago zeylanica

Traditional Use CategorySpecific Ailments TreatedPlant Part UsedTraditional Preparation
Dermatological Skin diseases, ulcers, leprosy, boils, abscessesRootPaste, decoction
Digestive Indigestion, diarrhea, hemorrhoids, loss of appetiteRootPowder, decoction
Inflammatory Arthritis, rheumatism, muscular painRoot, LeafPaste, oil extract
Infectious Diseases Respiratory infections, urinary tract infections, syphilis, gonorrheaRoot, Bark, LeafDecoction, powder
Metabolic Obesity, edemaRootPowder

This compound and its Bioactive Derivatives from Plumbago zeylanica

While plumbagin has been the most extensively studied compound from P. zeylanica, recent research has highlighted the importance of other constituents, including this compound and its stereoisomers.

Chemical Profile

This compound is a naphthoquinone derivative. Two of its diastereomers, neothis compound and 1-epineo-isoshinanolone , have been isolated from the roots of P. zeylanica.[7] Another related compound, cis-isoshinanolone , has also been identified and investigated for its biological activity.[8]

Biological Activities

This compound and its derivatives have demonstrated significant antimicrobial and anticancer properties, which align with some of the traditional uses of the plant.

  • Antimicrobial Activity: Neothis compound and 1-epineo-isoshinanolone exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] This scientifically validates the traditional use of P. zeylanica for treating infections.

  • Anticancer Activity: Cis-isoshinanolone has shown potent cytotoxic effects against human hepatoma (HepG2) cancer cells, suggesting its potential as a lead compound for anticancer drug development.[10]

Quantitative data on the biological activities of this compound and its derivatives are summarized in Table 2.

Table 2: Quantitative Biological Activity Data for this compound Derivatives

CompoundBiological ActivityTest SystemResult (MIC/IC50)Reference
Neothis compoundAntimicrobialVarious bacteria & fungi50-100 µg/mL (MIC)[9]
1-epineo-isoshinanoloneAntimicrobialVarious bacteria & fungi12.5-25 µg/mL (MIC)[9]
cis-IsoshinanoloneAnticancer (Cytotoxicity)Human HepG2 cells< 0.5 µM (IC50)[10]

Experimental Protocols

Isolation and Purification of this compound Derivatives

The following protocol is a generalized procedure based on methods described for the isolation of naphthoquinones from P. zeylanica.[7][8]

Experimental Workflow for this compound Isolation

experimental_workflow start Air-dried root powder of P. zeylanica extraction Soxhlet extraction with petroleum ether start->extraction concentration Concentration under reduced pressure extraction->concentration column_chromatography Silica gel column chromatography concentration->column_chromatography fraction_collection Fraction collection and TLC analysis column_chromatography->fraction_collection purification Preparative HPLC or further column chromatography fraction_collection->purification characterization Structural elucidation (NMR, MS, IR) purification->characterization

Caption: General workflow for the isolation of this compound.

  • Plant Material and Extraction:

    • Air-dried and powdered roots of P. zeylanica (1 kg) are subjected to extraction with petroleum ether (60-80°C) using a Soxhlet apparatus for 48 hours.[7]

    • The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Spots are visualized under UV light.

  • Purification and Characterization:

    • Fractions containing compounds of interest (identified by their Rf values) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • The purified compounds are subjected to structural elucidation using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity as this compound derivatives.[8]

Antimicrobial Activity Assay (Serial Dilution Method)

This protocol is adapted from the methodology used to determine the Minimum Inhibitory Concentration (MIC) of neothis compound and 1-epineo-isoshinanolone.[9]

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 105 CFU/mL.

  • Serial Dilution:

    • A stock solution of the test compound (e.g., 1 mg/mL in a suitable solvent like DMSO) is prepared.

    • A series of twofold dilutions are made in the respective broth in 96-well microtiter plates to achieve a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Incubation: An equal volume of the prepared inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a compound against a cancer cell line, such as HepG2.

  • Cell Culture: HepG2 cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of cis-isoshinanolone (e.g., from 0.1 µM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

While the specific signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, the anticancer activities of many natural products, including naphthoquinones, are often mediated through the modulation of key signaling cascades that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of similar compounds, the following pathways are hypothesized to be involved in the anticancer effects of this compound.

Hypothesized Signaling Pathways for this compound's Anticancer Activity

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation MAPK MAPK Receptor->MAPK Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Apoptosis Apoptosis (Induced) Akt->Apoptosis Inhibits MAPK->NFkB Activation Proliferation Cell Proliferation (Inhibited) NFkB->Proliferation Promotes This compound This compound This compound->PI3K Inhibition This compound->MAPK Inhibition This compound->NFkB Inhibition

Caption: Hypothesized signaling pathways targeted by this compound.

  • PI3K/Akt Pathway: This is a crucial signaling pathway that promotes cell survival and proliferation.[11] Many anticancer agents exert their effects by inhibiting this pathway, leading to the induction of apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and stress responses.[12] Its dysregulation is common in cancer, making it a key therapeutic target.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.[13] Its constitutive activation is observed in many cancers, and its inhibition can lead to apoptosis.

Further research is required to definitively establish the precise molecular targets and signaling cascades affected by this compound in cancer cells.

Conclusion and Future Directions

Plumbago zeylanica is a plant with a rich history of traditional medicinal use, much of which is now being validated by modern scientific research. The discovery and characterization of this compound and its derivatives have opened new avenues for understanding the plant's therapeutic potential. The demonstrated antimicrobial and anticancer activities of these compounds are particularly promising.

For researchers and drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound in both microbial and cancer cells.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

  • Quantitative Analysis: Developing and validating robust analytical methods for the quantification of this compound in plant material and biological samples.

  • Synergistic Studies: Investigating the potential synergistic effects of this compound with other bioactive compounds from P. zeylanica or with existing therapeutic agents.

A deeper understanding of the chemistry and biology of this compound will be instrumental in translating the ethnobotanical knowledge of Plumbago zeylanica into novel and effective therapeutic interventions.

References

Spectroscopic and Spectrometric Characterization of Isoshinanolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Isoshinanolone (and its closely related isomer, epi-Isoshinanolone), a naturally occurring tetralone of interest in phytochemical and pharmacological research. This document is intended to serve as a comprehensive resource for the identification and characterization of this compound.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for epi-Isoshinanolone, which serves as a close proxy for this compound due to their isomeric relationship.

Table 1: ¹H-NMR Spectroscopic Data for epi-Isoshinanolone

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3-Me1.25d6.8
H-32.45m
H-2ax2.65dd16.8, 4.8
H-2eq2.95dd16.8, 4.8
H-44.85d2.8
H-76.85d8.0
H-57.20d8.0
H-67.45t8.0
8-OH9.60s

Table 2: ¹³C-NMR Spectroscopic Data for epi-Isoshinanolone

Carbon AssignmentChemical Shift (δ, ppm)
C-3-Me11.5
C-335.5
C-245.1
C-470.2
C-4a116.5
C-5118.2
C-7119.5
C-6136.8
C-8a145.5
C-8162.4
C-1200.1

Table 3: Mass Spectrometry Data for epi-Isoshinanolone

Ionm/z
[M]⁺192

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These are based on standard methodologies in natural product chemistry.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific proton frequency (e.g., 400 MHz for ¹H-NMR and 100 MHz for ¹³C-NMR).

  • ¹H-NMR Acquisition:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C-NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol) and infused directly or via a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation cluster_final Final Confirmation plant_material Plant Material (e.g., Diospyros maritima) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel) partitioning->column_chromatography hplc HPLC column_chromatography->hplc nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr ms Mass Spectrometry (e.g., EIMS) hplc->ms other_spectroscopy Other Spectroscopic Methods (UV, IR) hplc->other_spectroscopy data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis other_spectroscopy->data_analysis structure_confirmation Structure Confirmation of this compound data_analysis->structure_confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Isoshinanolone: A Detailed Protocol for Extraction, Purification, and Biological Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoshinanolone, a naturally occurring naphthoquinone derivative found in plants of the Plumbago genus, has demonstrated significant biological activities, including mosquitocidal and cytotoxic effects. This document provides a comprehensive protocol for the extraction and purification of this compound from its natural sources. Additionally, it outlines a probable signaling pathway associated with its cytotoxic activity, offering valuable insights for drug discovery and development programs.

Introduction

This compound is a tetralone derivative isolated from the roots and branches of plants such as Plumbago capensis and Plumbago zeylanica[1][2]. It has garnered interest in the scientific community due to its potent biological activities. Notably, it exhibits significant larvicidal activity against the mosquito species Aedes aegypti and cytotoxic effects against various cancer cell lines[1][2]. The extraction and purification of this compound are critical steps for its further pharmacological evaluation and development as a potential therapeutic agent. This protocol details a bioassay-guided fractionation approach for its isolation and purification.

Data Presentation

Table 1: Extraction Yield of Crude Extracts from Plumbago zeylanica Roots
SolventExtraction MethodYield (% w/w)Reference
EthanolMaceration4.6%[1]
ChloroformMaceration1.7%[1]
EthanolSoxhlet Extraction7.2%[2]
MethanolSoxhlet Extraction64%[3]
ChloroformSoxhlet Extraction35%[3]
Petroleum EtherSoxhlet Extraction32%[3]
Table 2: Yield of Purified this compound from Plumbago zeylanica Root Extract
Starting MaterialFractionIsolated CompoundYieldReference
Dichloromethane (DCM) Fraction-cis-Isoshinanolone50 mg(Preprint)[3]

Note: The yield of cis-Isoshinanolone is based on a preprint and has not been peer-reviewed.

Experimental Protocols

Extraction of this compound from Plumbago Species

This protocol describes a general procedure for the extraction of this compound from the roots of Plumbago zeylanica.

Materials:

  • Dried and powdered roots of Plumbago zeylanica

  • Hexane

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Methanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Soxhlet Extraction:

    • Pack the dried and powdered root material (e.g., 5 kg) into the thimble of a Soxhlet apparatus.

    • Extract the material with hexane (e.g., 5 L) for a sufficient duration (e.g., 5 days at room temperature or for approximately 40 cycles in a Soxhlet extractor) to remove nonpolar constituents.[3][4]

    • Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

  • Fractionation:

    • The residue from the hexane extraction is then further extracted with solvents of increasing polarity.

    • Sequentially extract the plant material with dichloromethane (DCM) and then ethyl acetate.

    • Collect the respective fractions and concentrate them using a rotary evaporator. The DCM fraction has been reported to contain cis-Isoshinanolone[3].

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract containing this compound (e.g., DCM fraction)

  • Silica gel (for column chromatography, mesh size 60-120 or 230-400)[5]

  • Glass column

  • Cotton or glass wool

  • Sand

  • Eluting solvents (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Column Preparation:

    • Plug the bottom of the glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial eluting solvent.

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the compound of interest[6].

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with an appropriate staining reagent.

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Mandatory Visualization

Extraction_and_Purification_Workflow Start Dried Plumbago zeylanica Roots Soxhlet Soxhlet Extraction (Hexane) Start->Soxhlet Hexane_Extract Crude Hexane Extract Soxhlet->Hexane_Extract Residue1 Plant Material Residue Soxhlet->Residue1 DCM_Extraction Extraction (Dichloromethane) Residue1->DCM_Extraction DCM_Extract Crude DCM Extract (Contains this compound) DCM_Extraction->DCM_Extract Residue2 Plant Material Residue DCM_Extraction->Residue2 Column_Chromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) DCM_Extract->Column_Chromatography EtOAc_Extraction Extraction (Ethyl Acetate) Residue2->EtOAc_Extraction EtOAc_Extract Crude Ethyl Acetate Extract EtOAc_Extraction->EtOAc_Extract Fractions Collect Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_this compound Purified this compound TLC->Purified_this compound

Caption: Workflow for this compound Extraction and Purification.

Probable_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Cell_Membrane Cell Membrane PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Inhibits NFkB NF-κB Akt->NFkB Inhibits NFkB->Bcl2 Regulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Probable Apoptotic Signaling Pathway of this compound.

Discussion of Probable Signaling Pathway

While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, studies on related compounds from Plumbago species, such as plumbagin, provide strong indications of the likely signaling pathways involved. Plumbagin has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including NF-κB, STAT3, and Akt[7]. Isoflavones, a broader class of plant-derived compounds, are also known to induce apoptosis via multiple pathways including NF-κB, Akt, and p53[8][9].

The proposed signaling pathway for this compound-induced apoptosis, as depicted in the diagram, is based on these findings. It is hypothesized that this compound may increase the production of reactive oxygen species (ROS) within the cancer cell. This elevation in ROS can lead to the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway, which in turn can downregulate the activity of the transcription factor NF-κB. NF-κB is a known regulator of anti-apoptotic proteins like Bcl-2. A decrease in Bcl-2 levels, coupled with a potential increase in pro-apoptotic proteins like Bax, would disrupt the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria, which then activates a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death, or apoptosis. Further research is required to definitively elucidate the specific molecular targets and interactions of this compound in this pathway.

Conclusion

This application note provides a detailed protocol for the extraction and purification of this compound, a bioactive compound with significant therapeutic potential. The presented methodologies, along with the quantitative data, offer a solid foundation for researchers to isolate this compound for further study. The proposed signaling pathway for its cytotoxic activity provides a framework for investigating its mechanism of action, which is crucial for its development as a potential anticancer agent.

References

High-performance liquid chromatography (HPLC) method for Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isoshinanolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring tetralone derivative found in various plant species, exhibiting a range of biological activities. Accurate and reliable quantification of this compound is essential for quality control of raw materials, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. As no specific validated method for this compound is readily available in the public domain, the proposed method is based on established protocols for structurally similar compounds, such as shikonin and other naphthoquinones.

Principle of the Method

This method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (typically a C18-bonded silica) and the mobile phase is a polar solvent mixture. This compound, a moderately polar compound, will be retained on the stationary phase and subsequently eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is achieved by monitoring the UV absorbance of the eluent at a wavelength where this compound exhibits significant absorption.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions reported for the analysis of compounds structurally related to this compound, which form the basis for the proposed method.

Table 1: Summary of HPLC Conditions for Structurally Related Compounds

Compound ClassColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Shikonin DerivativesACE 5 C18 (150 mm × 4.6 mm, 5 µm)Acetonitrile: 0.1 M Acetic Acid (70:30, v/v)1.0520[1][2][3]
NaphthoquinonesPurospher RP18eMethanol: 0.1 M Aqueous Citrate Buffer (pH 2.5) (Gradient)Not Specified270[4]
Juglone (Naphthoquinone)C18Acetonitrile: Phosphate Buffer (pH 4) (50:50, v/v)1.5Not Specified[5]
General NaphthoquinonesHypersil ODS RP180.1 M Acetic Acid: Methanol (35:65, v/v)0.8Not Specified[6]

Based on the data for these related compounds, a starting point for the this compound method can be proposed.

Proposed HPLC Method for this compound

Table 2: Proposed Chromatographic Conditions for this compound

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% (v/v) phosphoric acid in water
Gradient Elution 0-20 min: 30-70% Acetonitrile20-25 min: 70-30% Acetonitrile25-30 min: 30% Acetonitrile (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm (To be optimized based on UV scan of this compound)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a calibrated volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., roots, stems) at 40-50 °C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a suitable extraction vessel.

    • Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

    • Repeat the extraction process twice more with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts and filter through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Reconstitution:

    • Redissolve the dried extract in a precise volume (e.g., 5 mL) of the mobile phase.

    • Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable with minor changes in flow rate, mobile phase composition, and column temperature.

Signaling Pathways and Experimental Workflows

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material grinding Drying & Grinding sample->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration_conc Filtration & Concentration extraction->filtration_conc reconstitution Reconstitution in Mobile Phase filtration_conc->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a comprehensive framework for the development and implementation of an HPLC method for the quantitative analysis of this compound. Researchers should perform in-house validation to ensure the suitability of the method for their specific application and sample matrix.

References

Application Notes and Protocols for Determining Isoshinanolone Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of Isoshinanolone on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, it includes an overview of potential signaling pathways involved and a template for data presentation.

Introduction

This compound, an isoflavonoid, belongs to a class of natural compounds that have garnered significant interest in cancer research due to their potential cytotoxic and chemopreventive properties.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4] The assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. This protocol is designed to provide a robust and reproducible method for evaluating the cytotoxic potential of this compound against various cancer cell lines.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in DMSO, sterile-filtered)

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Cell Seeding
  • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL). The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

This compound Treatment
  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) at the same concentration as in the highest this compound treatment should also be prepared.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • Following the treatment period, carefully aspirate the medium containing this compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the MTT solution.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100
11.1980.07595.5
51.0530.06184.0
100.8760.05369.8
250.6210.04249.5
500.3450.03127.5
1000.1580.02512.6

IC₅₀ Value: The calculated IC₅₀ value for this compound against the tested cell line after the specified incubation period should be clearly stated. For example: The IC₅₀ of this compound was determined to be 25.5 µM after 48 hours of treatment.

Mandatory Visualization

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding isoshinanolone_prep 2. Prepare this compound Dilutions treatment 4. Treat Cells with this compound isoshinanolone_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24/48/72h treatment->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_incubation 7. Incubate for 4h add_mtt->formazan_incubation solubilization 8. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 9. Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability dose_response 11. Generate Dose-Response Curve calc_viability->dose_response ic50 12. Determine IC50 Value dose_response->ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Potential Signaling Pathways Modulated by this compound

Isoflavonoids are known to exert their cytotoxic effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[1][6] Based on the known mechanisms of similar compounds, this compound may induce cytotoxicity through the modulation of pathways such as the PI3K/Akt and MAPK pathways, leading to the induction of apoptosis.

Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibition RAS RAS This compound->RAS Modulation Akt Akt PI3K->Akt Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) PI3K->Bcl2 mTOR mTOR Akt->mTOR Cell_Death Apoptotic Cell Death mTOR->Cell_Death Inhibition of Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Bcl2 ERK->Cell_Death Promotion of Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Cell_Death

Caption: Potential signaling pathways affected by this compound leading to apoptosis.

References

Application Notes and Protocols: Broth Microdilution Assay for Isoshinanolone Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoshinanolone, a natural product first identified in Plumbago capensis, has demonstrated a range of biological activities.[1][2] While initial research has focused on its insecticidal and cytotoxic properties, its potential as an antifungal agent remains an area of significant interest for drug discovery and development.[1][3][4] This document provides a detailed protocol for determining the antifungal activity of this compound using the broth microdilution assay, a standardized method for assessing antifungal susceptibility. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[5][6][7][8][9]

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel antifungal compounds.[10][11] Natural products like this compound offer a promising avenue for the development of new therapeutic agents.[12] This application note will guide researchers through the experimental workflow, data analysis, and interpretation of results for evaluating the antifungal efficacy of this compound against various fungal pathogens.

Data Presentation

The quantitative data obtained from the broth microdilution assay should be summarized in a clear and structured format to facilitate comparison and analysis. The following tables provide a template for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against a panel of fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 90028161
Candida glabrata ATCC 900303216
Cryptococcus neoformans ATCC 9011284
Aspergillus fumigatus ATCC 204305648

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.

Fungal StrainThis compound MFC (µg/mL)Fluconazole MFC (µg/mL) (Control)
Candida albicans ATCC 90028324
Candida glabrata ATCC 90030>6464
Cryptococcus neoformans ATCC 901121616
Aspergillus fumigatus ATCC 204305>64>64

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[8]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

    • Dilute the final inoculum suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Assay Setup:

    • Add 100 µL of the diluted this compound to the corresponding wells of the microtiter plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (e.g., Fluconazole) and a negative control (medium with inoculum, no drug).

    • Also, include a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure absorbance at a specific wavelength.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spot the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.[13]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Plate_Setup 96-Well Plate Setup Inoculum_Prep->Plate_Setup Drug_Dilution This compound Serial Dilution Drug_Dilution->Plate_Setup Incubation Incubation (24-72h) Plate_Setup->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination MFC_Plating MFC Plating MIC_Determination->MFC_Plating MFC_Determination MFC Determination MFC_Plating->MFC_Determination

Caption: Experimental workflow for the broth microdilution assay.

Antifungal_Mechanism_Hypothesis cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane This compound This compound Glucan_Synthase β-(1,3)-D-glucan Synthase This compound->Glucan_Synthase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol_Biosynthesis Inhibition Cell_Wall_Integrity Cell Wall Disruption Glucan_Synthase->Cell_Wall_Integrity Chitin_Synthase Chitin Synthase Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Membrane_Permeability Increased Membrane Permeability Ergosterol_Biosynthesis->Membrane_Permeability Membrane_Permeability->Cell_Lysis

Caption: Hypothetical antifungal mechanism of this compound.

Logical_Relationship Compound This compound Assay Broth Microdilution Assay Compound->Assay MIC MIC Value Assay->MIC MFC MFC Value Assay->MFC Activity Antifungal Activity MIC->Activity MFC->Activity

Caption: Logical relationship of the experimental components.

References

Application Notes: Isoshinanolone Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Compound: Initial literature searches did not yield specific data on the mechanism of action for "isoshinanolone" in cancer cells. Due to the lack of available information, this document focuses on a closely related and well-studied sesquiterpene lactone, Isoalantolactone (IATL) . The findings presented here for IATL provide insights into the potential mechanisms of similar compounds and serve as a comprehensive guide for research in this area.

Introduction to Isoalantolactone (IATL)

Isoalantolactone is a natural compound extracted from the roots of plants such as Inula helenium. It has garnered significant attention in oncology research for its potent anti-cancer properties across various cancer types.[1] IATL has been shown to selectively induce cytotoxicity in cancer cells while exhibiting low toxicity to normal cells.[1] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. This document outlines the core mechanisms of IATL and provides detailed protocols for their investigation.

Key Mechanisms of Action

IATL exerts its anti-cancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: IATL is a potent inducer of programmed cell death (apoptosis) in cancer cells. This is primarily achieved through the generation of Reactive Oxygen Species (ROS), leading to DNA damage and the activation of stress-related signaling pathways.[1]

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle, predominantly at the G0/G1 or G2/M phase, preventing cells from proceeding to DNA synthesis and mitosis.

  • Modulation of Signaling Pathways: IATL influences multiple signaling cascades that are crucial for cancer cell survival and proliferation, including the PI3K/AKT, MAPK, and NF-κB pathways.[2][3]

Data Presentation

The following tables summarize the quantitative effects of Isoalantolactone across various cancer cell lines as reported in preclinical studies.

Table 1: Cytotoxicity of Isoalantolactone (IATL) in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
HCT116Colon CancerNot specified, dose-dependent decrease in viability24
HCT-15Colon CancerNot specified, dose-dependent decrease in viability24
A2780cisRCisplatin-Resistant Ovarian Cancer~10 µM (approx.)24
SNU-8cisRCisplatin-Resistant Ovarian Cancer~12 µM (approx.)24

Data synthesized from studies on IATL's effects on colon and ovarian cancer cells.[1][4]

Table 2: IATL-Induced Apoptosis and Protein Expression Changes

Cell LineIATL Conc. (µM)Apoptosis InductionKey Protein Changes
A2780cisR0 - 15Dose-dependent increase↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↓ Cyclin D1, ↓ Mcl-1
SNU-8cisR0 - 15Dose-dependent increase↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↓ Cyclin D1, ↓ Mcl-1

This table summarizes the pro-apoptotic effects observed in cisplatin-resistant ovarian cancer cells following IATL treatment.[2][4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by Isoalantolactone and a typical experimental workflow for its analysis.

G cluster_0 Isoalantolactone (IATL) Action IATL Isoalantolactone ROS ↑ Reactive Oxygen Species (ROS) IATL->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK ↑ p-JNK ROS->JNK Apoptosis Apoptosis DNA_Damage->Apoptosis JNK->Apoptosis

Caption: IATL induces apoptosis via ROS-mediated DNA damage and JNK activation.

G cluster_1 IATL Effect on PI3K/AKT & MAPK Pathways IATL Isoalantolactone PI3K PI3K IATL->PI3K Inhibits MAPK MAPK (ERK, p38) IATL->MAPK Modulates AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: IATL modulates the PI3K/AKT and MAPK signaling pathways.

G cluster_2 Experimental Workflow cluster_assays Cellular & Molecular Assays start Cancer Cell Culture treat Treat with IATL (Dose & Time Course) start->treat viability MTT Assay (Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western->end

Caption: Workflow for analyzing IATL's anti-cancer effects.

Experimental Protocols

Herein are detailed protocols for key experiments used to elucidate the mechanism of action of Isoalantolactone.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of IATL on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Isoalantolactone (IATL) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IATL from the stock solution in culture medium. The final concentrations may range from 0 to 100 µM. The final DMSO concentration should be kept below 0.1% in all wells.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of IATL. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the IATL concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with IATL.

Materials:

  • Cancer cells treated with IATL as described above

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Annexin V-FITC reagent

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of IATL for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for Protein Expression

Objective: To detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Caspases, Bcl-2 family, Cyclins) following IATL treatment.

Materials:

  • Cancer cells treated with IATL

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After IATL treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols for the In Vitro Anticancer Activity of Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, publicly available research specifically detailing the in vitro anticancer activity of Isoshinanolone is limited. This compound is a known natural product, however, its biological activities are not extensively documented in the context of cancer research.[1][2][3][4][5]

Therefore, to provide a comprehensive and illustrative guide in line with the user's request, this document will focus on the well-researched, structurally related compound Isoalantolactone . Isoalantolactone is a sesquiterpene lactone that has been extensively studied for its potent anticancer properties.[6][7] The protocols and data presented here for Isoalantolactone can serve as a robust framework for designing and conducting similar studies on this compound or other novel compounds.

Application Notes: In Vitro Anticancer Effects of Isoalantolactone

Isoalantolactone, a natural compound isolated from Inula helenium, has demonstrated significant anticancer effects across a variety of cancer cell lines.[3][6][7] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis

Isoalantolactone is a potent inducer of apoptosis in cancer cells. This programmed cell death is often mediated by the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades.[2][3] Key events in Isoalantolactone-induced apoptosis include:

  • Increased ROS Production: Treatment with Isoalantolactone leads to a significant elevation of intracellular ROS levels.[2][3]

  • Activation of MAPK Pathways: Elevated ROS can activate the JNK and p38 MAPK signaling pathways, which are critically involved in apoptosis.[2]

  • Mitochondrial Dysfunction: The compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Caspase Activation: Isoalantolactone treatment results in the activation of initiator and effector caspases, such as caspase-3, -7, and -9, which are central to the execution of apoptosis.[2][3]

  • Upregulation of Death Receptors: In some cancer types, such as esophageal cancer, Isoalantolactone can upregulate the expression of death receptor 5 (DR5), initiating the extrinsic apoptosis pathway.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, Isoalantolactone can inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the G0/G1 phase.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Inhibition of Key Signaling Pathways

Isoalantolactone has been shown to suppress pro-survival signaling pathways that are often dysregulated in cancer, such as the AKT/mTOR pathway.[4] By inhibiting these pathways, Isoalantolactone can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anticancer effects of Isoalantolactone from various studies.

Table 1: IC50 Values of Isoalantolactone in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT116Colorectal Cancer48< 10[2]
HCT116-OxROxaliplatin-Resistant Colorectal Cancer48< 10[2]

Table 2: Induction of Apoptosis and Caspase Activation by Isoalantolactone

Cell LineTreatmentParameter MeasuredResultReference
HCT1164, 8, and 12 µM IALCaspase Activation15.80%, 27.20%, and 39.07% of cells with activated caspases, respectively (baseline 3.05%)[2]
HCT116-OxR4, 8, and 12 µM IALCaspase Activation4.30%, 37.08%, and 53.78% of cells with activated caspases, respectively (baseline 2.54%)[2]
ECA109Not specifiedCaspase ActivationActivation of caspases-3, -7, and -10[3]

Table 3: Effect of Isoalantolactone on Cell Cycle Distribution

Cell LineTreatmentEffectReference
Colorectal Cancer Cells24 h treatmentMarked increase in the G0/G1 phase cell population[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoalantolactone (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Isoalantolactone for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol quantifies the percentage of apoptotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Isoalantolactone

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Isoalantolactone for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Isoalantolactone

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Isoalantolactone for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-JNK, anti-p-JNK, anti-p38, anti-p-p38, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of cell lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_endpoints Data Analysis start Seed Cancer Cells treat Treat with Isoalantolactone start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western_blot Western Blot treat->western_blot ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for assessing the in vitro anticancer activity.

signaling_pathway cluster_upstream Upstream Events cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_downstream Downstream Effects IAL Isoalantolactone ROS ↑ Reactive Oxygen Species (ROS) IAL->ROS DR5 ↑ Death Receptor 5 (DR5) IAL->DR5 AKT_mTOR ↓ AKT/mTOR Signaling IAL->AKT_mTOR JNK ↑ p-JNK ROS->JNK p38 ↑ p-p38 ROS->p38 apoptosis Apoptosis DR5->apoptosis JNK->apoptosis p38->apoptosis AKT_mTOR->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest AKT_mTOR->cell_cycle_arrest

Caption: Signaling pathways modulated by Isoalantolactone in cancer cells.

References

Isoshinanolone in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research on the specific biological activities and mechanisms of action of Isoshinanolone is limited. The following application notes and protocols are based on the known therapeutic potential of structurally related compounds, such as isoflavonoids and isoquinoline alkaloids. These are intended to serve as a foundational guide for researchers initiating studies on this compound.

Application Notes

This compound is a small molecule with potential for development in several therapeutic areas, drawing parallels from the activities of other isoflavonoids and isoquinoline alkaloids. These related compounds have demonstrated significant anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The application of this compound in drug discovery is therefore proposed in these key areas.

1. Anticancer Drug Discovery:

Structurally similar compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] For instance, some derivatives of noscapine, an isoquinoline alkaloid, have shown potent antitumor activities.[4] It is hypothesized that this compound may target signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[2][3] Its potential as a standalone therapy or in combination with existing chemotherapeutic agents warrants investigation.

2. Anti-inflammatory Drug Discovery:

Chronic inflammation is a key factor in numerous diseases. Isoflavonoids are known to exert anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[2][3] this compound could potentially be developed as a novel anti-inflammatory agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

3. Neuroprotective Drug Discovery:

Isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases by protecting neurons from damage.[2] The potential neuroprotective effects of this compound could be explored for diseases like Alzheimer's and Parkinson's disease. The mechanism might involve the modulation of oxidative stress and inflammatory pathways within the central nervous system.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table presents hypothetical IC50 values to illustrate how quantitative data for this compound could be structured and compared across different assays and cell lines. These are not actual experimental results.

Target/Assay Cell Line/System Hypothetical IC50 (µM) Reference Compound Reference IC50 (µM)
Anticancer Activity
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)15.2Doxorubicin0.8
Cell Viability (MTT Assay)A549 (Lung Cancer)25.8Cisplatin5.2
Apoptosis Induction (Caspase-3 Assay)HCT116 (Colon Cancer)12.5Camptothecin0.5
Anti-inflammatory Activity
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.718.7Dexamethasone0.1
TNF-α SecretionLPS-stimulated THP-122.4Indomethacin1.2
Neuroprotective Activity
Oxidative Stress (ROS Assay)H2O2-treated SH-SY5Y8.9N-acetylcysteine1500
Neuronal ViabilityGlutamate-induced HT2211.3MK-8010.2

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity - MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound (dissolved in DMSO)

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5][6]

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay

Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the NaNO2 solution to quantify the nitrite concentration.

  • Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Neuroprotective Activity - Oxidative Stress Assay

Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H2O2)-induced oxidative stress in SH-SY5Y neuroblastoma cells.

Materials:

  • This compound (dissolved in DMSO)

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H2O2)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (1 µM to 50 µM) for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Induce oxidative stress by adding 100 µM H2O2 in PBS to the cells for 1 hour.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Calculate the percentage reduction in reactive oxygen species (ROS) levels compared to the H2O2-treated control.

Visualizations

Signaling Pathway Diagram

Isoshinanolone_Signaling This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor IKK IKK This compound->IKK PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation Nucleus->Inflammation Drug_Discovery_Workflow Start Start: this compound InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory, Neuroprotection) Start->InVitro HitIdent Hit Identification (Active in primary assays) InVitro->HitIdent HitIdent->Start No MoA Mechanism of Action Studies (Western Blot, qPCR, Pathway analysis) HitIdent->MoA Yes LeadOpt Lead Optimization (SAR studies) MoA->LeadOpt InVivo In Vivo Efficacy & Toxicity (Animal Models) LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

References

Application Notes and Protocols for Isoshinanolone Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Isoshinanolone's effects on cancer cell lines, along with detailed protocols for assessing cellular sensitivity. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring compound that has demonstrated cytotoxic effects against certain cancer cell lines. Its potential as an anti-cancer agent is an active area of research. Understanding which cell lines are sensitive to this compound and the underlying molecular mechanisms is crucial for its development as a therapeutic. This document outlines the known sensitive cell lines and provides standardized protocols to investigate its efficacy.

Cell Lines Sensitive to this compound Treatment

Currently, quantitative data on the sensitivity of a wide range of cancer cell lines to this compound is limited in publicly available literature. However, studies have identified the human breast adenocarcinoma cell line, MDA-MB-231, as being sensitive to this compound and its stereoisomer, trans-Isoshinanolone.

Table 1: Summary of this compound Cytotoxicity Data

CompoundCell LineAssay TypeMetricValueReference
This compoundMDA-MB-231CytotoxicityLC501.26 µg/mL[1]
trans-IsoshinanoloneMDA-MB-231Cytotoxicity-Cytotoxic[1]

Note: The original source for the LC50 value did not specify the duration of the treatment. Further experimental validation is recommended.

Potential Signaling Pathways Affected by this compound

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activity of structurally related compounds, such as other isoflavones and natural products, several pathways are hypothesized to be involved in its cytotoxic effects. These potential mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Based on related compounds, this compound may influence key signaling cascades such as the MAPK and PI3K/Akt pathways, which are critical regulators of cell survival, proliferation, and apoptosis.

G cluster_0 Cellular Processes cluster_1 Potential Signaling Pathways This compound This compound MAPK_pathway MAPK Pathway This compound->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway This compound->PI3K_Akt_pathway Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_pathway->Apoptosis MAPK_pathway->CellCycleArrest PI3K_Akt_pathway->Apoptosis PI3K_Akt_pathway->CellCycleArrest

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the sensitivity of cancer cell lines to this compound.

Experimental Workflow for Assessing Cell Line Sensitivity

This workflow outlines the general procedure for screening and characterizing the effects of this compound on cancer cell lines.

G start Start cell_culture Culture Selected Cancer Cell Lines start->cell_culture treatment Treat Cells with a Range of This compound Concentrations cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay ic50_determination Determine IC50 Value viability_assay->ic50_determination mechanism_studies Mechanism of Action Studies ic50_determination->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) mechanism_studies->cell_cycle_analysis western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot end End apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: Experimental workflow for this compound sensitivity testing.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.

Materials:

  • Selected cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Selected cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for a chosen duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: The information provided in these application notes is for research purposes only. The signaling pathway for this compound is hypothetical and based on related compounds. Researchers should perform their own validation experiments.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Isoshinanolone against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Isoshinanolone, a natural monoterpenoid, has shown promise as a potential antifungal compound. These application notes provide detailed protocols for determining the in vitro antifungal activity and elucidating the potential mechanism of action of this compound against C. albicans. The methodologies described herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[1][2][3][4][5] While specific data on this compound is emerging, related compounds like isoespintanol have demonstrated potent antifungal effects, including inhibition of biofilm formation, induction of mitochondrial dysfunction, and disruption of cell wall integrity.[6]

Data Presentation

The following tables represent example data that can be generated using the protocols described below.

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound163264
Fluconazole0.51>64
Amphotericin B0.250.51

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.

Table 2: Synergistic Activity of this compound with Conventional Antifungals against Candida albicans

Compound CombinationFIC Index (FICI)Interpretation
This compound + Fluconazole0.375Synergy
This compound + Amphotericin B1.5Indifference

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4.0: Indifference; FICI > 4.0: Antagonism.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the CLSI M27 guidelines for yeast susceptibility testing.[1][2][3][4]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

  • Controls: Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control, determined visually or spectrophotometrically.

Time-Kill Kinetic Assay

This assay provides insights into the fungicidal or fungistatic nature of the compound over time.[7][8][9][10]

Materials:

  • Materials from the MIC assay

  • Sterile culture tubes

  • SDA plates

  • Shaking incubator (35°C)

Procedure:

  • Prepare tubes with RPMI-1640 medium containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each tube with C. albicans to a final concentration of approximately 1-5 x 10⁵ CFU/mL. Include a drug-free growth control.

  • Incubate the tubes at 35°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine CFU/mL.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum indicates fungicidal activity.

Visualizations

G cluster_prep Preparation cluster_assays Primary Assays cluster_moa Mechanism of Action Assays Inoculum Prep Inoculum Preparation (0.5 McFarland) MIC Broth Microdilution (MIC Determination) Inoculum Prep->MIC Standardized Inoculum Time-Kill Time-Kill Assay Inoculum Prep->Time-Kill Standardized Inoculum Checkerboard Checkerboard Assay (Synergy) Inoculum Prep->Checkerboard Standardized Inoculum Drug Dilution This compound Serial Dilution Drug Dilution->MIC Concentration Gradient Drug Dilution->Checkerboard Combination Gradients MIC->Time-Kill Use MIC values Ergosterol Ergosterol Quantitation MIC->Ergosterol Test Sub-MIC Conc. Cell Wall Sorbitol Protection Assay MIC->Cell Wall Test MIC Conc.

Experimental workflow for antifungal testing.

Mechanism of Action Protocols

Ergosterol Biosynthesis Inhibition Assay

A potential mechanism of action for antifungal compounds is the disruption of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[11][12][13][14][15]

Materials:

  • C. albicans culture

  • This compound

  • SDA medium

  • n-heptane

  • Potassium hydroxide

  • UV-Vis Spectrophotometer

Procedure:

  • Inoculate C. albicans into SDA broth containing sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC).

  • Incubate for 16-24 hours at 35°C.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in a solution of potassium hydroxide in ethanol and incubate.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Scan the heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.

  • The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, is indicated by a characteristic four-peaked curve. A reduction in the height of these peaks in this compound-treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay determines if this compound targets the fungal cell wall.[16][17][18][19][20] An osmotic stabilizer like sorbitol can rescue cells with a compromised cell wall.

Materials:

  • Materials from the MIC assay

  • Sorbitol (0.8 M)

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.

  • Run a parallel experiment where the RPMI-1640 medium is supplemented with 0.8 M sorbitol.

  • Incubate both sets of plates at 35°C for 48 hours.

  • Determine the MIC of this compound in the presence and absence of sorbitol.

  • A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound's mechanism of action involves disruption of the cell wall.

G cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_cellwall Cell Wall Integrity Pathway This compound This compound Lanosterol Lanosterol This compound->Lanosterol Inhibits? PKC_pathway PKC1 Pathway This compound->PKC_pathway Induces Stress? Squalene Squalene Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase (ERG11) Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity maintains MAPK_cascade MAPK Cascade (Mkc1) PKC_pathway->MAPK_cascade activates Cell_Wall_Synth Glucan & Chitin Synthesis MAPK_cascade->Cell_Wall_Synth regulates Cell_Wall_Structure Cell_Wall_Structure Cell_Wall_Synth->Cell_Wall_Structure builds

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoshinanolone Yield from Plumbago Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of isoshinanolone from Plumbago species.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-solid ratio. 3. Degradation of this compound: Prolonged exposure to high temperatures, particularly during Soxhlet extraction, can lead to compound degradation.1. Solvent Optimization: Experiment with a range of solvents and solvent systems. Dichloromethane and ethyl acetate have been successfully used to isolate this compound.[1][2] A multi-step extraction, starting with a non-polar solvent like hexane to remove oils and waxes, followed by a more polar solvent like dichloromethane or ethyl acetate, can improve yield and purity. 2. Method Optimization: For maceration, ensure the plant material is finely powdered and allow for sufficient extraction time (e.g., 24-48 hours) with agitation.[3] For Soxhlet extraction, ensure an adequate number of cycles (e.g., ~40), but monitor for potential degradation.[4] 3. Temperature Control: Use extraction methods that allow for temperature control, such as maceration at room temperature or controlled heating during Soxhlet extraction.
Co-elution of Plumbagin with this compound 1. Similar Polarity: Plumbagin is a major naphthoquinone in Plumbago species and has similar chromatographic behavior to this compound.[5]1. Fractionation: Perform a preliminary fractionation of the crude extract. A common approach is to first extract with hexane to isolate plumbagin, followed by extraction with dichloromethane or ethyl acetate to enrich for this compound.[1] 2. Chromatographic Optimization: Utilize multi-step column chromatography with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate plumbagin and this compound.[1] 3. Advanced Techniques: Consider using countercurrent chromatography for a more efficient separation of compounds with similar polarities.[6]
Presence of Impurities in the Final Product 1. Incomplete Separation: The chromatographic separation may not be sufficient to remove all impurities. 2. Co-extraction of Other Compounds: The initial extraction may have pulled a wide range of compounds from the plant material.1. Recrystallization: If a suitable solvent is found, recrystallization can be a powerful final purification step. 2. Preparative TLC/HPLC: For high-purity samples, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used for final polishing.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of secondary metabolites can vary depending on the age, geographical source, and harvesting time of the plant. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent ratios can lead to different yields.1. Standardize Plant Material: Whenever possible, use plant material from the same source and batch. Ensure proper drying and grinding to a consistent particle size. 2. Strict Protocol Adherence: Maintain strict control over all extraction parameters, including solvent volumes, temperature, and time.

Frequently Asked Questions (FAQs)

Q1: Which Plumbago species is the best source for this compound?

A1: Both Plumbago zeylanica and Plumbago indica have been reported to contain this compound.[1][2] The choice of species may depend on availability and the specific isomeric form of this compound desired (cis- or trans-).

Q2: What is the most effective solvent for extracting this compound?

A2: While a direct comparative study on this compound yield is not extensively documented, dichloromethane and ethyl acetate have been successfully used to isolate cis- and trans-isoshinanolone.[1][2] A sequential extraction, starting with a non-polar solvent like hexane to remove less polar compounds (including a significant amount of plumbagin), followed by extraction with a medium-polarity solvent like dichloromethane or ethyl acetate, is a recommended strategy.[1]

Q3: Can I use a single-step extraction method?

A3: A single-step extraction is possible, but it will likely result in a more complex crude extract that is challenging to purify. A multi-step extraction and fractionation approach generally yields a cleaner fraction enriched with this compound, simplifying downstream purification.[1]

Q4: How can I monitor the presence of this compound during the extraction and purification process?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the presence of this compound in different fractions. A suitable mobile phase, such as ethyl acetate-hexane (e.g., 60:40 v/v), can be used to separate this compound from other components.[1][7] The spots can be visualized under UV light. For quantitative analysis, HPLC is the preferred method.

Q5: What are the key considerations for scaling up this compound extraction?

A5: For large-scale production, factors such as solvent cost, toxicity, and environmental impact become more critical. Maceration is a simpler method to scale up compared to Soxhlet extraction. It's also important to ensure that the increased volume of plant material is adequately submerged in the solvent and that there is sufficient agitation for efficient extraction.

Data Presentation

While specific comparative data on this compound yield is limited, the following table summarizes the yield of crude extracts from Plumbago zeylanica roots using different solvents, which is the initial step in isolating this compound.

Plant Material Extraction Method Solvent Crude Extract Yield (%) Reference
P. zeylanica rootsMaceration (24h)Ethanol4.6[3]
P. zeylanica rootsMaceration (24h)Chloroform1.7[3]
P. zeylanica rootsSoxhlet (~40 cycles)Petroleum Ether32[4]
P. zeylanica rootsSoxhlet (~40 cycles)Chloroform35[4]
P. zeylanica rootsSoxhlet (~40 cycles)Methanol64[4]

Note: The yield of the final purified this compound will be significantly lower than the crude extract yield. One study reported a yield of 75 mg of cis-isoshinanolone from a dichloromethane fraction of a hexane extract of 5 kg of P. zeylanica roots.[1]

Experimental Protocols

Protocol 1: Sequential Maceration for this compound Extraction
  • Preparation of Plant Material: Shade-dry the roots of Plumbago zeylanica and grind them into a coarse powder.

  • Hexane Extraction (Defatting and Plumbagin Removal):

    • Soak the powdered root material (e.g., 1 kg) in hexane (e.g., 3 L) in a large container.

    • Agitate the mixture periodically for 24-48 hours at room temperature.

    • Filter the mixture and collect the hexane extract. This extract will contain a high concentration of plumbagin.

    • Air-dry the plant residue to remove residual hexane.

  • Dichloromethane/Ethyl Acetate Extraction (this compound Enrichment):

    • Soak the air-dried plant residue in dichloromethane or ethyl acetate (e.g., 3 L).

    • Agitate the mixture periodically for 24-48 hours at room temperature.

    • Filter the mixture to separate the plant residue from the solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract enriched with this compound.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in increasing proportions (e.g., 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

    • Monitor the fractions by TLC using a mobile phase such as ethyl acetate:hexane (60:40).

    • Combine the fractions containing the compound of interest (this compound).

  • Final Purification:

    • Concentrate the combined fractions under reduced pressure.

    • If necessary, re-chromatograph the combined fractions using a similar gradient system to achieve higher purity.

    • The final pure compound can be obtained after solvent evaporation.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Sequential Extraction cluster_processing Extract Processing cluster_purification Purification start Plumbago Roots drying Shade Drying start->drying grinding Grinding drying->grinding maceration1 Maceration with Hexane grinding->maceration1 filtration1 Filtration maceration1->filtration1 maceration2 Maceration with DCM/EtOAc filtration1->maceration2 filtration2 Filtration maceration2->filtration2 concentration Rotary Evaporation filtration2->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product Pure this compound pooling->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

putative_signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound bax Bax/Bak Activation This compound->bax Induces stress cyto_c Cytochrome c release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 (Executioner) apoptosome->casp3 Activation apoptosis Apoptosis casp3->apoptosis Execution

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Overcoming Enzalutamide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Enzalutamide in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is Enzalutamide and what is its primary mechanism of action?

Enzalutamide is a second-generation androgen receptor (AR) inhibitor.[1][2] It functions by targeting the AR signaling pathway at three key stages:

  • It competitively inhibits the binding of androgens to the AR.[3][4]

  • It prevents the nuclear translocation of the activated AR.[3][4]

  • It impairs the binding of the activated AR to DNA, thereby inhibiting the transcription of target genes.[3][4]

Enzalutamide binds to the AR with a significantly higher affinity (five to eight times greater) than first-generation antiandrogens like bicalutamide.[3][5]

Q2: What are the primary mechanisms of acquired resistance to Enzalutamide?

Resistance to Enzalutamide is a significant clinical challenge and can be broadly categorized into AR-dependent and AR-independent mechanisms.[6]

  • AR-Dependent Mechanisms:

    • AR Gene and Enhancer Amplification: Increased expression of the AR can overcome the inhibitory effects of Enzalutamide.[6]

    • AR Mutations: Specific mutations in the AR ligand-binding domain, such as the F876L mutation, can reduce Enzalutamide's binding affinity and efficacy.[7]

    • AR Splice Variants: The expression of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain, can drive AR signaling in an androgen-independent manner.[6][8][9] The detection of AR-V7 in circulating tumor cells has been associated with resistance to Enzalutamide.[9]

    • Intratumoral Androgen Biosynthesis: Cancer cells can develop the ability to synthesize their own androgens, thereby reactivating the AR signaling pathway.[8]

  • AR-Independent Mechanisms:

    • Bypass Signaling Pathways: Activation of alternative signaling pathways can promote cancer cell survival and proliferation despite AR blockade. Key bypass pathways include:

      • Glucocorticoid Receptor (GR) Signaling: Upregulation of the GR can drive the expression of a subset of AR target genes, thereby compensating for AR inhibition.[2][8][10]

      • PI3K/Akt/mTOR Pathway: This pathway is frequently activated in advanced prostate cancer and can promote cell growth and survival.

      • Wnt Signaling: Noncanonical Wnt signaling has been implicated in Enzalutamide resistance.[2]

    • Lineage Plasticity: Cancer cells can undergo a phenotypic switch to a more aggressive, AR-independent state, such as neuroendocrine prostate cancer (NEPC).[8][10] This is often associated with the loss of tumor suppressors like TP53 and RB1.[10]

    • Tumor Microenvironment: Interactions between cancer cells and the surrounding microenvironment can contribute to drug resistance.[8]

Q3: Are there established biomarkers to predict Enzalutamide resistance?

Several potential biomarkers for Enzalutamide resistance are under investigation:

  • AR-V7: The presence of the androgen-receptor splice variant-7 (AR-V7) in circulating tumor cells is a well-studied biomarker associated with a poor response to Enzalutamide.[9]

  • HMGA2: High Mobility Group AT-hook 2 (HMGA2) has been identified as a potential biomarker for Enzalutamide resistance that is independent of AR signaling.[11]

  • Circulating Ceramides: Elevated levels of circulating ceramides have been linked to a shorter progression-free and overall survival in patients treated with androgen receptor signaling inhibitors.[12]

  • Genomic Alterations in Circulating Tumor Cells: Analysis of genomic changes in circulating tumor cells may help identify patients who are likely to develop resistance.[13]

Troubleshooting Guides

Problem 1: My Enzalutamide-sensitive cell line is developing resistance in vitro.

  • Possible Cause 1: Selection for pre-existing resistant clones.

    • Troubleshooting:

      • Perform single-cell cloning of the parental cell line to assess baseline heterogeneity in Enzalutamide sensitivity.

      • Analyze early- and late-passage resistant cells for molecular markers of resistance (e.g., AR amplification, AR-V7 expression).

  • Possible Cause 2: Upregulation of bypass signaling pathways.

    • Troubleshooting:

      • Perform phosphoproteomic or transcriptomic analysis to identify activated signaling pathways in the resistant cells compared to the parental line.

      • Investigate the expression and activation of key nodes in common bypass pathways, such as GR, p-Akt, and components of the Wnt signaling pathway.

  • Possible Cause 3: Increased drug efflux.

    • Troubleshooting:

      • Assess the expression of ABC transporters (e.g., MDR1/P-glycoprotein) in parental and resistant cells.

      • Test the effect of co-treatment with known ABC transporter inhibitors on Enzalutamide sensitivity.

Problem 2: In vivo xenograft models show initial tumor regression followed by relapse despite continuous Enzalutamide treatment.

  • Possible Cause 1: Development of acquired resistance mechanisms.

    • Troubleshooting:

      • Harvest tumors at different time points (initial response, relapse) and analyze them for the molecular changes described in the FAQs (e.g., AR-V7, GR upregulation).[14]

      • Establish cell lines from the relapsed tumors to further study the resistance mechanisms in vitro.

  • Possible Cause 2: Contribution of the tumor microenvironment.

    • Troubleshooting:

      • Analyze the tumor microenvironment for changes in immune cell infiltration, cytokine profiles, and stromal cell activation.

      • Consider co-culture experiments with cancer-associated fibroblasts or immune cells to investigate their role in mediating resistance.

  • Possible Cause 3: Pharmacokinetic issues.

    • Troubleshooting:

      • Measure the concentration of Enzalutamide in the plasma and tumor tissue of the xenograft models to ensure adequate drug exposure.

Quantitative Data Summary

Table 1: Combination Therapies to Overcome Enzalutamide Resistance

Combination AgentMechanism of ActionCancer TypeKey Findings
Talazoparib (PARP Inhibitor) Inhibits Poly (ADP-ribose) polymerase, crucial for DNA repair.Metastatic Castration-Resistant Prostate Cancer (mCRPC)Combination with Enzalutamide improved overall survival in all patients, not just those with HRR-deficient tumors.[15]
Docetaxel Microtubule inhibitor (chemotherapy).Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)Triple therapy (ADT + Docetaxel + Enzalutamide) improved the 52-week PSA complete response rate compared to ADT + Docetaxel.[16]
Leuprolide Testosterone-suppressing injection.High-risk, recurring prostate cancerCombination with Enzalutamide resulted in an 87.3% 5-year metastasis-free survival compared to 71.4% with Leuprolide alone.[17]
Decitabine (DNMT inhibitor) Inhibits DNA methyltransferases.Enzalutamide-resistant prostate cancer cellsResensitized resistant cells to Enzalutamide, decreased AR-V7 expression, and reduced tumor weight in xenografts.[18]
SPHK Inhibitors Inhibit Sphingosine kinase, involved in ceramide-S1P signaling.mCRPCEnhanced Enzalutamide efficacy in prostate cancer cell lines.[12]
Alisertib Aurora kinase A inhibitor.mPCa expressing HMGA2May be an effective treatment for Enzalutamide-resistant metastatic prostate cancer that expresses HMGA2.[11]
Rac1 Knockdown Inhibition of a small GTPase involved in cell signaling.Enzalutamide-resistant prostate cancerEnhanced the efficacy of Enzalutamide in xenograft tumors.[19]

Experimental Protocols

Protocol 1: Generation of an Enzalutamide-Resistant Cell Line

This protocol is based on the methodology for developing Enzalutamide-resistant C4-2B prostate cancer cells.[20][21]

  • Cell Culture: Culture the parental cancer cell line (e.g., C4-2B) in the recommended growth medium.

  • Initial Enzalutamide Treatment: Determine the IC50 of Enzalutamide for the parental cell line using a cell viability assay (e.g., MTT).[20] Begin by treating the cells with a low concentration of Enzalutamide (e.g., near the IC25).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Enzalutamide in a stepwise manner. Allow the cells to recover and resume normal growth at each concentration before proceeding to the next.

  • Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., a significant increase in IC50 compared to the parental line), maintain the resistant cell line in a medium containing a constant concentration of Enzalutamide to preserve the resistant phenotype.

  • Validation of Resistance: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. The resistance index (RI) can be calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.[20]

Protocol 2: Western Blot Analysis for AR and AR-V7

  • Protein Extraction: Lyse parental and Enzalutamide-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against full-length AR and AR-V7 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

cluster_0 Enzalutamide Mechanism of Action Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binds AR_complex AR-Androgen Complex AR->AR_complex Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Nucleus Nucleus Enzalutamide->Nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Impairs Binding AR_complex->Nucleus Nuclear Translocation Nucleus->DNA Binds Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Transcription

Caption: Enzalutamide's multi-faceted inhibition of the Androgen Receptor signaling pathway.

cluster_1 Mechanisms of Enzalutamide Resistance cluster_AR_dependent AR-Dependent cluster_AR_independent AR-Independent Enzalutamide Enzalutamide AR_signaling AR Signaling Enzalutamide->AR_signaling Inhibits Cell_Survival Cancer Cell Survival & Proliferation AR_signaling->Cell_Survival AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->AR_signaling Reactivates AR_mutations AR Mutations AR_mutations->AR_signaling Reactivates AR_amplification AR Amplification AR_amplification->AR_signaling Reactivates GR_takeover Glucocorticoid Receptor (GR) Takeover GR_takeover->Cell_Survival Promotes Bypass_pathways Bypass Pathways (PI3K/Akt, Wnt) Bypass_pathways->Cell_Survival Promotes Lineage_plasticity Lineage Plasticity (e.g., NEPC) Lineage_plasticity->Cell_Survival Promotes

Caption: Overview of AR-dependent and AR-independent resistance pathways to Enzalutamide.

cluster_2 Experimental Workflow: Investigating Resistance start Start with Enzalutamide-sensitive cell line treatment Continuous Enzalutamide Treatment start->treatment resistance Development of Resistant Phenotype treatment->resistance characterization Molecular Characterization resistance->characterization genomics Genomics/ Transcriptomics (RNA-seq, WES) characterization->genomics proteomics Proteomics/ Phosphoproteomics characterization->proteomics validation Functional Validation genomics->validation proteomics->validation combination Test Combination Therapies validation->combination

Caption: A typical workflow for studying the development of Enzalutamide resistance in vitro.

References

Troubleshooting Isoshinanolone cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isoshinanolone in cytotoxicity assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cytotoxicity experiments with this compound.

Question: My cytotoxicity assay results with this compound are inconsistent and show high well-to-well variability. What are the common causes and solutions?

Answer:

Inconsistent results in cytotoxicity assays can stem from several factors, ranging from cell culture practices to the specific assay methodology. High variability can obscure the true cytotoxic effect of this compound. Below is a summary of potential causes and recommended solutions.

Potential IssueCommon CausesRecommended Solutions
High Well-to-Well Variability Inconsistent cell seeding density. "Edge effects" in multi-well plates due to evaporation. Pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and practice consistent pipetting technique.[1][2]
Inconsistent Dose-Response Curve Sub-optimal concentration range of this compound. Cell density is too high or too low. Sub-optimal incubation time with the assay reagent.Perform a preliminary experiment to determine the optimal concentration range for this compound. Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay.[1][3] Determine the optimal incubation time for your cell line with the specific assay reagent.[4]
Compound Precipitation Poor solubility of this compound in the culture medium.Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration in the culture medium is low (<0.5%) and consistent across all wells, including vehicle controls.[2]

Question: I am observing false-positive or false-negative results, particularly with the MTT assay. What could be the cause?

Answer:

False results can arise from interference between this compound and the assay reagents. The MTT assay, which measures metabolic activity, is particularly susceptible to chemical interference.[5][6]

Potential IssueCommon CausesRecommended Solutions
False-Positive Results (MTT Assay) Direct reduction of the MTT reagent by this compound.[7]Run a cell-free control with this compound and the MTT reagent to check for direct reduction. Use a cytotoxicity assay that is less prone to interference from colored or reducing compounds, such as the LDH or a fluorescence-based assay.[2] Include a blank control with the compound in media to subtract background absorbance.
False-Negative Results This compound interferes with the detection signal.Verify the results with an orthogonal method that measures a different cell death marker (e.g., measure membrane integrity with an LDH assay if you are primarily using a metabolic assay like MTT).
Color Interference This compound solution is colored and interferes with absorbance readings.Include a "compound only" control (without cells) to measure and subtract the background absorbance of this compound at the assay wavelength.

Question: My LDH assay is showing high background or low signal. How can I troubleshoot this?

Answer:

The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the amount of LDH released from damaged cells.[8] High background or a weak signal can affect the accuracy of your results.

Potential IssueCommon CausesRecommended Solutions
High Background Signal High endogenous LDH activity in the serum used in the culture medium.[3] Cell handling during seeding was too vigorous, causing premature cell lysis. Contamination of the cell culture.Reduce the serum concentration in your medium during the assay or use a serum-free medium for the treatment period.[9] Handle cells gently during plating and other manipulation steps.[1] Regularly check for and eliminate any microbial contamination.
Low Signal or No LDH Release The cell density is too low. The incubation time for the assay is too short. The chosen cell line is resistant to this compound-induced cytotoxicity.Increase the cell seeding density.[4] Perform a time-course experiment to determine the optimal incubation time for detecting LDH release.[4] Confirm the cytotoxic potential of this compound on the selected cell line using an alternative method.

Frequently Asked Questions (FAQs)

What is the best initial cytotoxicity assay to use for a novel compound like this compound?

For a novel compound, it is often recommended to start with a simple, cost-effective, and robust assay like the MTT or MTS assay to determine the effective concentration range. However, due to potential chemical interference with tetrazolium salts, it is crucial to include proper controls (as mentioned in the troubleshooting guide).[5][6] To confirm the results and understand the mechanism of cell death, it is advisable to use a secondary, orthogonal assay, such as the LDH assay (measuring membrane integrity) or an apoptosis assay (e.g., Annexin V staining).[10]

How do I choose the right cell line for my this compound cytotoxicity study?

The choice of cell line should be guided by the research question. If you are investigating the anti-cancer properties of this compound, you would select relevant cancer cell lines. It is also good practice to include a non-cancerous cell line to assess general cytotoxicity and selectivity. Ensure the chosen cell lines are well-characterized and obtained from a reputable source to avoid issues with misidentification or contamination.[11]

What controls are essential for a reliable cytotoxicity assay?

Several controls are critical for the correct interpretation of cytotoxicity data:

  • Untreated Cells (Negative Control): Cells cultured in medium alone, representing 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine, doxorubicin) to confirm that the assay is working correctly.

  • Medium Background Control (Blank): Culture medium without cells to measure the background absorbance/fluorescence of the medium and the assay reagents.

  • Compound Control (Cell-free): this compound in culture medium without cells to check for any direct interference with the assay reagents.

At what confluency should I seed my cells for a cytotoxicity assay?

Cells should be seeded at a density that ensures they are in the exponential growth phase throughout the experiment. Overly confluent cells may exhibit reduced metabolic activity and altered sensitivity to cytotoxic agents. Conversely, very low-density cultures may not provide a sufficient signal. The optimal seeding density should be determined empirically for each cell line.[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.[2]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Assay Controls: In separate wells, prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided with most commercial kits) 30 minutes before the end of the experiment.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE™). Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assays cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay (Flow Cytometry) cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with this compound (and Controls) adhere->treat incubate Incubate for Treatment Period treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant harvest Harvest Cells incubate->harvest mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate solubilize Add Solubilizer (DMSO) mtt_incubate->solubilize mtt_read Read Absorbance (570nm) solubilize->mtt_read analyze Calculate % Viability / % Cytotoxicity mtt_read->analyze ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->analyze stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow flow->analyze curve Generate Dose-Response Curve analyze->curve ic50 Determine IC50 Value curve->ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound ros Increased ROS Production This compound->ros stress Cellular Stress This compound->stress jnk JNK Pathway Activation ros->jnk stress->jnk bax Bax Activation jnk->bax inhibits bcl2 Bcl-2 Inhibition jnk->bcl2 inhibits mito Mitochondrial Membrane Potential Loss bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical this compound-induced apoptosis pathway.

References

Technical Support Center: Large-Scale Isolation of Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale isolation of Isoshinanolone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and quantification of this compound.

Question: Why is the extraction yield of this compound from our biomass unexpectedly low?

Answer: Low extraction yield can be attributed to several factors, from the choice of solvent to the physical state of the biomass. Here are some potential causes and solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound.[1][2] A solvent that is too polar or non-polar may result in poor extraction. We recommend starting with a solvent of intermediate polarity, such as ethanol or methanol, and optimizing the solvent system.[3]

  • Particle Size of Biomass: The surface area available for solvent penetration significantly impacts extraction efficiency.[1] Grinding the biomass to a smaller, uniform particle size can enhance solvent access and improve yield.

  • Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium.[2] Consider extending the extraction time or moderately increasing the temperature to improve solubility and diffusion. However, be mindful of potential degradation at elevated temperatures.

  • Sub-optimal Solid-to-Solvent Ratio: A high ratio of biomass to solvent can lead to saturation of the solvent, preventing further extraction.[2] Increasing the solvent volume can alleviate this issue.

Question: We are observing significant degradation of this compound during processing. What are the likely causes and how can we mitigate this?

Answer: this compound, like many phenolic compounds, can be susceptible to degradation under certain conditions.[4][5] Key factors to consider are:

  • Exposure to Light and Air (Oxidation): Phenolic compounds can oxidize when exposed to light and air.[5] Perform extraction and purification steps under amber light or in vessels wrapped in foil. Purging storage and reaction vessels with an inert gas like nitrogen or argon can minimize oxidation.

  • Extreme pH Conditions: this compound may be unstable in highly acidic or basic conditions.[5] Maintain a neutral pH during extraction and purification unless a specific pH is required for separation, in which case exposure time should be minimized.

  • Elevated Temperatures: High temperatures used during solvent evaporation or drying can lead to thermal degradation.[4][5] Utilize techniques like rotary evaporation under reduced pressure to lower the solvent's boiling point. Freeze-drying (lyophilization) is a gentle alternative for removing residual solvent.[6]

Question: Our HPLC analysis shows co-eluting impurities with the this compound peak. How can we improve the resolution?

Answer: Achieving high purity is essential for accurate characterization and biological evaluation.[7] Co-eluting impurities in HPLC can be addressed by optimizing the chromatographic conditions:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly alter selectivity.[8]

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition changes over time, can improve the separation of complex mixtures.[6]

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.

  • pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the aqueous component of the mobile phase can alter the retention time and improve separation from closely eluting impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration of this compound in the raw plant material?

A1: The concentration of this compound can vary depending on factors such as the plant species, geographical location, and harvest time.[7] Preliminary small-scale extraction and analysis are recommended to determine the approximate concentration in your specific biomass.

Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A2: For large-scale purification, techniques like flash chromatography and medium pressure liquid chromatography (MPLC) are often employed as initial purification steps to handle larger sample loads.[9] For final polishing to high purity, preparative high-performance liquid chromatography (prep-HPLC) is typically used.

Q3: How can we confirm the identity and purity of the isolated this compound?

A3: A combination of analytical techniques should be used for structural confirmation and purity assessment. High-performance liquid chromatography (HPLC) coupled with a UV detector can be used for initial purity checks.[8][10] For structural elucidation, mass spectrometry (MS) provides molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed molecular structure.

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure long-term stability, purified this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). This minimizes degradation from light, oxygen, and temperature fluctuations.

Data Presentation

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent System (v/v)Extraction Time (hours)Temperature (°C)This compound Yield (mg/g of biomass)
100% Hexane6250.12
100% Dichloromethane6250.58
100% Ethyl Acetate6251.25
100% Acetone6252.10
80% Ethanol / 20% Water6253.50
100% Methanol6253.15

Table 2: HPLC Parameters for this compound Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 40°C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Large-Scale Soxhlet Extraction of this compound

  • Preparation of Biomass: Dry the plant material in an oven at 45°C for 72 hours and grind it into a fine powder.[11]

  • Soxhlet Setup: Place 500 g of the powdered biomass into a large cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a 5 L round-bottom flask with 3 L of 80% ethanol.

  • Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 12 hours, ensuring continuous siphoning of the solvent over the biomass.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The resulting crude extract can be further purified.

Protocol 2: Purification by Flash Chromatography

  • Column Packing: Prepare a flash chromatography column with silica gel, equilibrating it with the starting mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Once dry, load the adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions based on the elution profile monitored by UV detection or thin-layer chromatography (TLC).

  • Analysis: Analyze the collected fractions by HPLC to identify those containing this compound at the desired purity. Pool the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product A Biomass Preparation (Drying and Grinding) B Soxhlet Extraction (80% Ethanol) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Flash Chromatography (Silica Gel) D->E F Fraction Collection E->F G Purity Analysis (HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: Experimental workflow for the large-scale isolation of this compound.

troubleshooting_flowchart Start Low this compound Yield Q1 Is extraction solvent optimized? Start->Q1 Sol1 Test solvents of varying polarity (e.g., Ethanol, Ethyl Acetate) Q1->Sol1 No Q2 Is biomass particle size adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Grind biomass to a fine powder Q2->Sol2 No Q3 Are extraction time and temperature sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase extraction time or moderately increase temperature Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Isoshinanolone Degradation and Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation of isoshinanolone. The following sections offer detailed experimental protocols, data interpretation guidance, and visual workflows to address common challenges encountered during stability studies and degradant identification.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it crucial for a compound like this compound?

A forced degradation or stress study is a series of experiments where a drug substance, like this compound, is subjected to harsh conditions to accelerate its decomposition.[1][2] These studies are critical in the early stages of drug development for several reasons:

  • Identifying Degradation Pathways: They help in understanding the chemical breakdown pathways of the molecule.[1][3]

  • Elucidating Degradant Structures: The studies generate potential degradation products, which can then be isolated and structurally characterized.[1][3]

  • Developing Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, such as HPLC, that can accurately measure the active pharmaceutical ingredient (API) without interference from its breakdown products.[4][5][6]

  • Informing Formulation and Storage: Understanding the compound's intrinsic stability helps in developing a stable formulation and defining appropriate storage conditions and shelf-life.[7]

Q2: What are the typical stress conditions for a forced degradation study of a natural product like this compound?

Forced degradation studies typically involve exposing the compound to a range of conditions more severe than those it would encounter during routine handling and storage.[8] According to ICH guidelines, these conditions generally include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at various temperatures to assess susceptibility to pH-mediated degradation.[1][9]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to evaluate oxidative stability.[9]

  • Thermal Stress: Exposing the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, or 70°C) to assess thermolytic degradation.[9]

  • Photostability: Exposing the drug substance to a combination of visible and UV light to determine its photosensitivity, as outlined in ICH guideline Q1B.[9] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary or tertiary degradants that may not be relevant to real-world stability.[1][10]

Q3: Which analytical techniques are most suitable for identifying potential this compound degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed for the separation and identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the most common technique for separating the parent drug from its degradation products and for quantifying them.[4][6][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities.[12][13] LC-MS provides the molecular weight of the degradants, and tandem MS (MS/MS) can offer fragmentation patterns that are crucial for structural elucidation.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the degradation products are volatile or can be made volatile through derivatization.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, the degradation product often needs to be isolated, for instance by preparative HPLC, and then analyzed by NMR (¹H, ¹³C, and 2D-NMR).[14]

Q4: What is a stability-indicating analytical method and how do I develop one?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[5][7] The development of a stability-indicating HPLC method generally involves these steps:

  • Generate Degradants: Perform forced degradation studies to create a sample mixture containing this compound and its potential degradation products.[5]

  • Initial Method Development: Select a suitable column (e.g., C18) and develop a mobile phase system (often a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve separation.[4][15]

  • Method Optimization: Adjust chromatographic parameters such as mobile phase pH, gradient slope, column temperature, and flow rate to optimize the resolution between this compound and all detected degradant peaks.[16]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to assess the purity of the this compound peak in the presence of its degradants. This ensures that no degradant peak is co-eluting with the main compound.

Q5: What is "mass balance" in the context of a stability study?

Mass balance is an important aspect of a forced degradation study that helps to ensure that all degradation products have been accounted for.[10] It is the process of adding the assay value of the parent drug to the levels of all the degradation products. The total should ideally be close to 100% of the initial assay value.[10] A significant deviation from 100% may suggest that:

  • Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore for UV detection).

  • The response factors of the degradants are different from the parent compound.

  • Volatile degradation products have formed and escaped.

  • The degradants are strongly retained on the analytical column.

Troubleshooting Guides

Problem: My HPLC chromatogram shows overlapping peaks for this compound and its potential degradants. What steps can I take to improve separation?

Answer: Poor resolution is a common issue in the development of stability-indicating methods. Here are several strategies to improve the separation of co-eluting peaks:

  • Optimize the Mobile Phase Gradient: If you are using a gradient method, try making the gradient shallower to increase the separation time between peaks.

  • Change the Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. A small change in pH can alter the selectivity between this compound and its degradants.

  • Try a Different Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.[4]

  • Change the Column Chemistry: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., phenyl, cyano, or a polar-embedded phase) to achieve a different selectivity.[16]

  • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can affect resolution.

Problem: I've subjected this compound to stress conditions, but my analytical method shows no degradation. What could be the issue?

Answer: There are several potential reasons for not observing degradation:

  • The Compound is Highly Stable: this compound might be intrinsically stable under the applied conditions. In this case, you may need to use more aggressive stress conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stressor).

  • Inappropriate Stress Conditions: The chosen stress conditions may not be suitable for degrading this compound. For example, some compounds are stable to acid but degrade under basic conditions. A broader range of conditions should be explored.

  • Analytical Method is Not Indicating Stability: The degradation products may be co-eluting with the parent peak, or they may not be detected by your current method (e.g., they do not absorb at the selected UV wavelength). A peak purity analysis using a PDA detector or LC-MS is recommended to check for co-eluting peaks.

  • Poor Solubility: The drug substance may not have been fully dissolved in the stress medium, leading to incomplete exposure to the stressor.

Problem: I have detected several degradation products, but I am struggling to identify their chemical structures. What is a systematic approach to structure elucidation?

Answer: The structural elucidation of unknown degradation products requires a systematic approach combining various analytical techniques:

  • Obtain Molecular Weight and Formula: Use high-resolution LC-MS (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the degradant and predict its molecular formula.[14]

  • Generate Fragmentation Data: Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradant. These fragments provide clues about the substructures of the molecule.[12][14]

  • Compare with Parent Compound: Compare the MS/MS fragmentation pattern of the degradant with that of this compound. The differences can indicate the site of modification on the molecule.

  • Propose a Structure: Based on the molecular formula, fragmentation data, and knowledge of common degradation pathways (e.g., hydrolysis, oxidation), propose a putative structure for the degradant.

  • Isolate and Confirm with NMR: If possible, isolate the degradant using preparative HPLC.[14] Then, use 1D and 2D NMR spectroscopy to confirm the proposed structure.[14]

Problem: The retention time of this compound is shifting between my HPLC runs. How can I troubleshoot this?

Answer: Retention time variability can compromise the reliability of your analytical method. Common causes and solutions include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to retention time shifts. Prepare the mobile phase carefully and consistently. If using a buffer, ensure its pH is stable.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[17]

  • Pump Issues: Fluctuations in the pump flow rate can cause retention time shifts. Check for leaks in the HPLC system and ensure the pump is functioning correctly.[17]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases, leading to changes in retention. If the problem persists, it may be time to replace the column.

Data Presentation

A clear and structured presentation of stability data is essential for interpretation and reporting. The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionTime (hours)This compound Peak AreaDegradant Peak Area(s)% this compound RemainingObservations
Control (Unstressed)0Initial AreaN/A100%Single peak observed
0.1 N HCl (60°C)2
8
24
0.1 N NaOH (RT)2
8
24
3% H₂O₂ (RT)2
8
24
Thermal (80°C)24
72
Photolytic (ICH Q1B)Total Exposure

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration with mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at room temperature. Take samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute to the final concentration.

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Take samples at various time points and dilute to the final concentration.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at a high temperature (e.g., 80°C). At various time points, dissolve the sample in a suitable solvent and dilute to the final concentration.

  • Photolytic Degradation: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., RP-HPLC) to determine the extent of degradation.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Detector Wavelength: Select a wavelength where this compound has maximum absorbance.

  • Scouting Gradient: Run a fast gradient (e.g., 5% to 95% B in 10 minutes) with the stressed samples to get an initial profile of the degradation products.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks. Try a shallower gradient over the region where peaks are clustered.

    • If resolution is still poor, change the pH of mobile phase A (e.g., using an ammonium acetate buffer at a different pH).

    • If necessary, switch the organic modifier to methanol or try a different column chemistry.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Protocol 3: Identification of Degradation Products using LC-MS

Objective: To determine the molecular weights and obtain structural information of the degradation products.

Procedure:

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system equipped with an electrospray ionization (ESI) source. Use the previously developed HPLC method.

  • Full Scan MS: Acquire data in full scan mode to detect the molecular ions ([M+H]⁺ or [M-H]⁻) of the degradation products.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the detected degradant ions. This can be done through data-dependent acquisition, where the instrument automatically selects precursor ions for fragmentation.

  • Data Interpretation:

    • Determine the molecular weight of each degradant from the full scan data.

    • Use high-resolution mass spectrometry to predict the elemental composition.

    • Analyze the MS/MS fragmentation patterns to identify characteristic fragments and neutral losses.

    • Compare the fragmentation of the degradants to that of the parent compound to deduce the structural modifications.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the study of this compound degradation.

G cluster_0 Forced Degradation Study Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Apply Stress Conditions Apply Stress Conditions Prepare this compound Solution->Apply Stress Conditions Analyze by HPLC Analyze by HPLC Apply Stress Conditions->Analyze by HPLC Assess Degradation Assess Degradation Analyze by HPLC->Assess Degradation Assess Degradation->Apply Stress Conditions < 5% Degradation (Increase Stress) Develop Stability-Indicating Method Develop Stability-Indicating Method Assess Degradation->Develop Stability-Indicating Method > 5-20% Degradation Identify Degradants (LC-MS) Identify Degradants (LC-MS) Develop Stability-Indicating Method->Identify Degradants (LC-MS) End End Identify Degradants (LC-MS)->End

Caption: Workflow for a forced degradation study.

G cluster_1 Troubleshooting Poor HPLC Peak Shape Problem Poor Peak Shape (Tailing, Fronting, Splitting) Check Sample Prep Sample solvent matches mobile phase? Problem->Check Sample Prep Optimize Mobile Phase Adjust pH or buffer strength Check Sample Prep->Optimize Mobile Phase No Solution Improved Peak Shape Check Sample Prep->Solution Yes (Fix Solvent) Check Column Column contaminated or old? Optimize Mobile Phase->Check Column No Improvement Optimize Mobile Phase->Solution Improved Check System Check for leaks or flow rate issues Check Column->Check System Column OK Check Column->Solution Replace Column Check System->Solution System OK (Re-evaluate method) Check System->Solution Fix System

Caption: Decision tree for troubleshooting HPLC peak shape.

G cluster_2 Logic for Unknown Degradant Identification Detect Peak Detect Unknown Peak (HPLC-UV) LC_MS Analyze by LC-MS Detect Peak->LC_MS HRMS Determine Accurate Mass & Molecular Formula LC_MS->HRMS MSMS Acquire MS/MS Fragmentation Data LC_MS->MSMS Propose Propose Structure HRMS->Propose MSMS->Propose Isolate Isolate Degradant (Prep-HPLC) Propose->Isolate NMR Confirm by NMR Isolate->NMR Final Structure Confirmed NMR->Final

Caption: Process for identifying an unknown degradant.

References

Technical Support Center: Enhancing the Bioavailability of Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Isoshinanolone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound likely stem from its poor aqueous solubility.[1][2] Although soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO, its limited water solubility can lead to low dissolution rates in the gastrointestinal tract, thereby hindering its absorption into the bloodstream.[1]

Q2: What are the potential strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound.[3][4][5] These include:

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[6][7]

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[3] Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, potentially improving absorption and protecting the drug from degradation.[8][9][10]

    • Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, offering a versatile delivery system.[11]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This can enhance the solubilization and absorption of the drug.[4][12]

Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?

A3: The selection of an appropriate strategy depends on various factors, including the physicochemical properties of this compound, the desired dosage form, and the target product profile. A preliminary screening of different formulation approaches is recommended. It's crucial to assess the solubility of this compound in various excipients (oils, surfactants, and polymers) to guide the selection of a suitable formulation strategy.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media
  • Problem: Difficulty in preparing aqueous solutions of this compound for in vitro assays or oral administration in animal studies.

  • Troubleshooting Steps:

    • Co-solvents: For preliminary in vitro studies, consider using a co-solvent system. However, be mindful of the potential toxicity of the co-solvent and its impact on the experimental model.

    • Formulation Approaches: For in vivo studies, it is highly recommended to explore the formulation strategies mentioned in the FAQs, such as cyclodextrin complexation or nanoformulations, to improve aqueous dispersibility and dissolution.

Issue 2: Low and Variable Bioavailability in Preclinical Animal Models
  • Problem: Inconsistent and low plasma concentrations of this compound after oral administration.

  • Troubleshooting Steps:

    • Particle Size Reduction: If using a crystalline form of this compound, micronization or nanocrystal technology can increase the surface area and dissolution rate.[4]

    • Formulation Evaluation: Systematically evaluate different formulation strategies. Start with simpler approaches like cyclodextrin inclusion complexes and progress to more complex systems like SLNs or SEDDS if necessary.

    • Assessment of First-Pass Metabolism: Investigate the potential for significant first-pass metabolism of this compound in the liver.[13] If metabolism is extensive, formulation strategies that promote lymphatic transport, such as lipid-based systems, could be beneficial.[3]

    • Permeability Assessment: Evaluate the intestinal permeability of this compound using in vitro models like Caco-2 cell monolayers. If permeability is a limiting factor, the inclusion of permeation enhancers in the formulation could be explored, though this requires careful toxicological evaluation.[5][14]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents and Excipients

Solvent/ExcipientSolubility (mg/mL) at 25°C (Hypothetical Data)
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
0.1 N HCl (pH 1.2)< 0.01
DMSO> 50
Ethanol15.2
Polyethylene Glycol 400 (PEG 400)25.8
Labrasol®32.5
Capryol™ 9018.9
Tween® 8045.1

Table 2: Example Physicochemical Characteristics of this compound Formulations

Formulation TypeParticle Size (nm) (Hypothetical Data)Zeta Potential (mV) (Hypothetical Data)Entrapment Efficiency (%) (Hypothetical Data)
This compound Suspension5,000 ± 500-15.2 ± 2.1N/A
This compound-β-Cyclodextrin ComplexN/AN/AN/A
This compound-loaded SLNs180 ± 25-25.8 ± 3.585.3 ± 4.2
This compound-loaded Liposomes150 ± 20-30.1 ± 2.878.9 ± 5.1

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare a saturated solution of this compound in a suitable organic solvent (e.g., acetone).

  • Dissolve HP-β-CD in distilled water at a specific molar ratio to this compound (e.g., 1:1, 1:2).

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Freeze-dry the resulting aqueous solution to obtain the solid this compound-HP-β-CD inclusion complex.

  • Characterize the complex using techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm inclusion.

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral absorption.

Methodology:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve a specific amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Visualizations

Bioavailability_Barriers cluster_GITract Gastrointestinal Tract cluster_Systemic Systemic Circulation Oral Dosage Form Oral Dosage Form Dissolution Dissolution Oral Dosage Form->Dissolution Solubility Limitation Solubilized Drug Solubilized Drug Dissolution->Solubilized Drug Permeation Permeation Solubilized Drug->Permeation Permeability Limitation Enterocytes Enterocytes Permeation->Enterocytes Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation

Caption: Barriers to Oral Bioavailability of this compound.

Enhancement_Strategies cluster_Strategies Bioavailability Enhancement Strategies Poorly Soluble this compound Poorly Soluble this compound Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble this compound->Cyclodextrin Complexation Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs) Poorly Soluble this compound->Solid Lipid Nanoparticles (SLNs) Liposomes Liposomes Poorly Soluble this compound->Liposomes Self-Emulsifying Systems (SEDDS) Self-Emulsifying Systems (SEDDS) Poorly Soluble this compound->Self-Emulsifying Systems (SEDDS) Improved Solubility & Dissolution Improved Solubility & Dissolution Cyclodextrin Complexation->Improved Solubility & Dissolution Solid Lipid Nanoparticles (SLNs)->Improved Solubility & Dissolution Liposomes->Improved Solubility & Dissolution Self-Emulsifying Systems (SEDDS)->Improved Solubility & Dissolution Enhanced Absorption Enhanced Absorption Improved Solubility & Dissolution->Enhanced Absorption Increased Bioavailability Increased Bioavailability Enhanced Absorption->Increased Bioavailability

Caption: Formulation Strategies to Enhance this compound Bioavailability.

References

Isoshinanolone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with isoshinanolone purification.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound and its isomers.

1. Problem: Poor separation of this compound isomers (cis and trans).

Possible Causes:

  • Inappropriate Stationary Phase: The polarity of the stationary phase may not be optimal for resolving the subtle structural differences between the isomers.

  • Incorrect Mobile Phase Composition: The solvent system may not have the correct selectivity to differentiate between the isomers.

  • Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks.

Solutions:

  • Optimize Chromatographic Conditions:

    • Stationary Phase: For normal-phase chromatography, silica gel is commonly used. If separation is poor, consider using a different adsorbent like alumina or a bonded-phase silica (e.g., diol, cyano). For reverse-phase HPLC, C18 columns are a good starting point, but phenyl or PFP (pentafluorophenyl) columns can offer different selectivity for aromatic compounds.[1]

    • Mobile Phase: Systematically vary the solvent ratio in your mobile phase. For normal-phase chromatography, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[2] Introducing a small amount of a third solvent can sometimes improve resolution. For reverse-phase HPLC, gradients of water (often with an acid modifier like formic or acetic acid) and acetonitrile or methanol are typically used.

  • Consider Alternative Chromatographic Techniques:

    • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale separations and for quickly scouting for optimal solvent systems.[3]

    • High-Performance Liquid Chromatography (HPLC): Offers higher resolution than standard column chromatography and is well-suited for separating closely related isomers. Chiral HPLC columns can be particularly effective for separating stereoisomers.[4]

    • Supercritical Fluid Chromatography (SFC): Can provide excellent resolution for isomers and is a greener alternative to normal-phase chromatography.

  • Recrystallization: If the isomers have different solubilities in a particular solvent, recrystallization can be an effective purification method. Experiment with different solvents to find one that selectively crystallizes one isomer, leaving the other in solution.

2. Problem: Co-elution of this compound with other impurities.

Possible Causes:

  • Complex Crude Extract: Extracts from natural sources like Plumbago zeylanica contain a multitude of compounds with similar polarities to this compound. A prominent co-occurring compound is plumbagin.

  • Sub-optimal Chromatographic Selectivity: The chosen stationary and mobile phases may not be effective at resolving this compound from all other components in the extract.

Solutions:

  • Pre-purification/Fractionation: Before fine purification, fractionate the crude extract using techniques like solvent partitioning or a preliminary column chromatography step with a steep gradient. This will reduce the complexity of the mixture loaded onto the final purification column. A common initial step is sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.[2][5]

  • Orthogonal Chromatography: If impurities co-elute in one chromatographic system, try a second purification step with a different separation mechanism. For example, if you first use normal-phase chromatography on silica gel, a subsequent step using reverse-phase HPLC will separate compounds based on different properties (hydrophobicity vs. polarity).

  • Optimize Mobile Phase: Small adjustments to the mobile phase composition, such as changing the modifier or using a different solvent with similar polarity, can alter the selectivity and improve separation from co-eluting impurities.

3. Problem: this compound degradation during purification.

Possible Causes:

  • Instability on Stationary Phase: Some compounds can degrade on acidic stationary phases like silica gel.

  • Harsh Solvent Conditions: The use of strong acids or bases in the mobile phase can cause degradation.

  • Elevated Temperatures: Heat can lead to the degradation of thermolabile compounds.

Solutions:

  • Assess Compound Stability: Before preparative chromatography, spot the compound on a TLC plate and let it sit for several hours. Re-run the TLC to see if any new spots have appeared, which would indicate degradation on the stationary phase.

  • Deactivate Silica Gel: If silica gel is causing degradation, it can be deactivated by treating it with a base, such as triethylamine, before packing the column.

  • Use Alternative Adsorbents: Consider using less acidic stationary phases like neutral alumina or Florisil.

  • Avoid Harsh Conditions: Use neutral or near-neutral mobile phases whenever possible. If an acid or base is required for separation, use the mildest effective option.

  • Work at Lower Temperatures: If this compound is found to be thermolabile, conduct the purification at reduced temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction and initial fractionation protocol for isolating this compound from Plumbago zeylanica?

A1: A common procedure involves the following steps:

  • Drying and Grinding: The roots of Plumbago zeylanica are dried and finely powdered.

  • Solvent Extraction: The powdered material is extracted sequentially with solvents of increasing polarity. A typical sequence is hexane, followed by dichloromethane, and then ethyl acetate.[2][5] this compound is often found in the dichloromethane and ethyl acetate fractions.

  • Concentration: The solvent from each extract is removed under reduced pressure to yield the crude fractions.

Q2: What are the key differences in purifying cis-Isoshinanolone versus trans-Isoshinanolone?

A2: Cis- and trans-isoshinanolone are diastereomers, meaning they have different spatial arrangements of substituents. This results in slightly different physical properties, including polarity and solubility, which can be exploited for their separation. The separation of these isomers is often challenging and may require high-resolution chromatographic techniques like HPLC or the use of specialized stationary phases that can differentiate based on shape.[7]

Q3: What analytical techniques are used to assess the purity of this compound fractions?

A3: The purity of isolated this compound is typically assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a fraction.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the target compound from any remaining impurities. The purity is often determined by the area percentage of the main peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the isolated compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not extensively published, related naphthoquinones can be sensitive to light, heat, and pH extremes. It is generally advisable to store purified this compound in a cool, dark place and to use minimally harsh conditions during purification to prevent potential degradation.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Plumbago zeylanica Roots

This protocol is adapted from a published procedure for the isolation of cis-isoshinanolone.[2][5]

  • Preparation of Plant Material: Air-dry the roots of Plumbago zeylanica and grind them into a fine powder.

  • Hexane Extraction: Macerate 5 kg of the powdered roots with 5 L of hexane for 5 days at room temperature.

  • Concentration: Filter the hexane extract and concentrate it under reduced pressure using a rotary evaporator.

  • Dichloromethane Fractionation: Macerate the residue from the hexane extraction with 5 L of dichloromethane for 5 days at room temperature.

  • Concentration: Filter the dichloromethane extract and remove the solvent under reduced pressure to obtain the crude dichloromethane fraction, which is enriched in this compound.

  • Further Fractionation (Optional): The residue can be further extracted with ethyl acetate to isolate compounds of intermediate polarity.

Protocol 2: Column Chromatography for this compound Purification

This is a general protocol for the purification of natural products by column chromatography.

  • Selection of Stationary and Mobile Phases: Based on TLC analysis of the crude fraction, select a suitable stationary phase (e.g., silica gel 60, 70-230 mesh) and a mobile phase system that provides good separation of the target compound from impurities (an Rf value of 0.2-0.3 for the target compound is often ideal).

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack uniformly. Let the excess solvent drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude fraction in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC or HPLC to identify those containing the purified this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterValueSource
Purity of isolated cis-Isoshinanolone>95% (by HPLC)[2]
IC50 of cis-Isoshinanolone (HepG2 cells)0.5 µM[2]

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis p_zeylanica Powdered P. zeylanica Roots hexane_ext Hexane Extraction p_zeylanica->hexane_ext dcm_ext Dichloromethane Fractionation hexane_ext->dcm_ext crude_fraction Crude this compound Fraction dcm_ext->crude_fraction col_chrom Column Chromatography crude_fraction->col_chrom Initial Cleanup prep_hplc Preparative HPLC col_chrom->prep_hplc Fine Purification pure_iso Pure this compound prep_hplc->pure_iso tlc TLC pure_iso->tlc hplc HPLC pure_iso->hplc nmr NMR pure_iso->nmr ms MS pure_iso->ms

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Isomer Separation? opt_chrom Optimize Chromatography (Stationary/Mobile Phase) start->opt_chrom Yes alt_tech Alternative Techniques (Prep-TLC, HPLC, SFC) start->alt_tech Yes recrys Recrystallization start->recrys Yes end Pure Isomers Obtained opt_chrom->end Separation Improved alt_tech->end Separation Improved recrys->end Separation Improved

Caption: Troubleshooting logic for isomer separation.

References

Validation & Comparative

Isoshinanolone vs. Plumbagin: A Comparative Analysis of Cytotoxic Effects on HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two natural compounds, isoshinanolone and plumbagin, on the human hepatoma cell line, HepG2. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and plumbagin on HepG2 cells, a key metric for cytotoxicity.

CompoundIC50 Value (µM)Cell LineTreatment DurationReference
This compound< 0.5HepG2Not Specified[1][2][3]
Plumbagin< 0.5HepG2Not Specified[1][2][3]
Plumbagin16.42HepG212 hours[4]

Note: Discrepancies in the IC50 values for plumbagin may arise from variations in experimental conditions, such as treatment duration and specific assay protocols.

Mechanism of Action: A Focus on Apoptosis

Both this compound and plumbagin have been reported to induce apoptosis, or programmed cell death, in HepG2 cells.

Plumbagin: The pro-apoptotic effects of plumbagin on HepG2 cells are more extensively documented. Treatment with plumbagin leads to a dose-dependent increase in apoptotic cells, as confirmed by Annexin V/PI staining and flow cytometry.[5] This process is associated with the activation of the caspase cascade, a key molecular machinery of apoptosis.[5]

Signaling Pathways

The cytotoxic and pro-apoptotic effects of plumbagin in HepG2 cells have been linked to the modulation of specific signaling pathways. Notably, plumbagin has been shown to inhibit the SIVA/mTOR and PI3K/Akt/mTOR signaling pathways, which are crucial for cell survival, proliferation, and growth.[5][6] The inhibition of these pathways likely contributes to the observed cancer cell death. The precise signaling pathways affected by this compound in HepG2 cells are yet to be fully elucidated.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or plumbagin and incubate for the desired period (e.g., 12, 24, or 48 hours). Include a vehicle-treated control group.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat HepG2 cells with the desired concentrations of this compound or plumbagin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis HepG2 HepG2 Cells Treatment Treat with this compound or Plumbagin HepG2->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 HepG2_apoptosis HepG2 Cells Treatment_apoptosis Treat with this compound or Plumbagin HepG2_apoptosis->Treatment_apoptosis Staining Annexin V/PI Staining Treatment_apoptosis->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Apoptotic Cells Flow_Cytometry->Quantification

Caption: Experimental workflow for assessing cytotoxicity and apoptosis in HepG2 cells.

Plumbagin_Signaling_Pathway Plumbagin Plumbagin SIVA SIVA Plumbagin->SIVA inhibits PI3K PI3K Plumbagin->PI3K inhibits Apoptosis Apoptosis Plumbagin->Apoptosis induces mTOR mTOR SIVA->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes mTOR->Apoptosis inhibits Akt Akt PI3K->Akt Akt->mTOR

Caption: Plumbagin's inhibitory effect on SIVA/mTOR and PI3K/Akt pathways in HepG2 cells.

References

A Comparative Analysis of Isoalantolactone and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cytotoxic and apoptotic effects of Isoalantolactone, a natural sesquiterpene lactone, and Doxorubicin, a conventional chemotherapeutic agent, on breast cancer cells. This analysis is supported by experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

Doxorubicin has long been a cornerstone in the treatment of breast cancer, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2] In contrast, Isoalantolactone, a compound of emerging interest, induces apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, demonstrating a degree of selectivity for cancer cells over normal cells. This guide will delve into the mechanisms, efficacy, and experimental protocols associated with both compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the efficacy of Isoalantolactone and Doxorubicin in inducing cytotoxicity and apoptosis in breast cancer cell lines.

Compound Cell Line IC50 (µM) Assay
Isoalantolactone MDA-MB-231Not explicitly quantified in provided search resultsCell Viability Assay
MCF-7Not explicitly quantified in provided search resultsCell Viability Assay
Doxorubicin MCF-7/ADR (Doxorubicin-resistant)Significantly higher than parent MCF-7CCK-8 Assay
MCF-7Not explicitly quantified in provided search resultsMTT Assay

Table 1: Comparative Cytotoxicity (IC50 Values) of Isoalantolactone and Doxorubicin in Breast Cancer Cell Lines.

Compound Cell Line Apoptosis Induction Key Markers
Isoalantolactone MDA-MB-231, MCF-7Dose-dependent increase in apoptosis↑ Bax/Bcl-2 ratio, ↑ Cleaved PARP, ↑ Cytochrome c release, Caspase cascade activation
Doxorubicin MCF-7, MDA-MB-231Induction of apoptosis↑ Bax, ↑ Caspase-8, ↑ Caspase-3, ↓ Bcl-2

Table 2: Comparison of Apoptosis Induction by Isoalantolactone and Doxorubicin.

Mechanism of Action and Signaling Pathways

Isoalantolactone

Isoalantolactone's primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS). This oxidative stress leads to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade.[3] Furthermore, Isoalantolactone upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death.[3] The compound has also been shown to activate the p38 MAPK and JNK signaling pathways, which are crucial for its apoptotic effects.[3] Interestingly, Isoalantolactone also appears to induce apoptosis through a caspase-independent pathway by downregulating SIRT1.[3]

Isoalantolactone_Pathway Isoalantolactone Isoalantolactone ROS Generation ROS Generation Isoalantolactone->ROS Generation p38 MAPK / JNK Activation p38 MAPK / JNK Activation Isoalantolactone->p38 MAPK / JNK Activation SIRT1 Downregulation SIRT1 Downregulation Isoalantolactone->SIRT1 Downregulation Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis p38 MAPK / JNK Activation->Apoptosis SIRT1 Downregulation->Apoptosis

Caption: Signaling pathway of Isoalantolactone in breast cancer cells.

Doxorubicin

Doxorubicin, an anthracycline antibiotic, has a multi-faceted mechanism of action. It intercalates into DNA, disrupting DNA replication and transcription.[2] A primary mode of action is the inhibition of topoisomerase II, an enzyme essential for DNA repair, leading to DNA strand breaks and subsequent apoptosis.[1][2] Doxorubicin also generates free radicals, which cause oxidative damage to cellular components.[4] In breast cancer cells, doxorubicin has been shown to induce apoptosis by upregulating the expression of Bax, caspase-8, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3][5] It also influences the NF-κB signaling pathway, which is involved in cell survival and proliferation.[3][5]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin in breast cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Isoalantolactone or Doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat breast cancer cells with the desired concentrations of Isoalantolactone or Doxorubicin for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p38, JNK, SIRT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Downstream Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound MTT Assay MTT Assay Treat with Compound->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Treat with Compound->Apoptosis Assay Apoptosis Western Blot Western Blot Treat with Compound->Western Blot Protein Expression

Caption: General experimental workflow for compound analysis.

Conclusion

Both Isoalantolactone and Doxorubicin demonstrate potent anti-cancer effects in breast cancer cells, albeit through distinct mechanisms. Doxorubicin's well-established role as a DNA-damaging agent contrasts with Isoalantolactone's induction of apoptosis via ROS generation and modulation of specific signaling pathways. The apparent selectivity of Isoalantolactone for cancer cells over normal breast cells suggests a potentially favorable therapeutic window.[3] Further research, including in vivo studies and direct comparative analyses, is warranted to fully elucidate the therapeutic potential of Isoalantolactone as a standalone or combination therapy in the context of breast cancer treatment. This guide provides a foundational comparison to inform such future investigations.

References

Validating the Anticancer Target of Isoshinanolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the anticancer properties of Isoshinanolone have yet to identify a specific molecular target. While research into related isoflavone compounds suggests potential mechanisms of action involving the modulation of key cellular signaling pathways, definitive experimental data for this compound is not currently available in the public domain. This guide, therefore, outlines a comprehensive strategy for the validation of a putative anticancer target for this compound, drawing parallels with established methodologies for similar natural products. It further provides a comparative framework for evaluating its efficacy against alternative therapeutic strategies.

The primary goal of anticancer target validation is to demonstrate that manipulating a specific molecular target with a compound like this compound can yield a therapeutic benefit with an acceptable safety profile. This process is critical to progressing a potential drug candidate from preclinical research to clinical trials.

Hypothetical Signaling Pathway of this compound's Anticancer Action

Based on the known mechanisms of other isoflavones, a plausible hypothesis is that this compound may exert its anticancer effects by inhibiting the JAK/STAT signaling pathway. This pathway is a crucial communication route within cells, involved in processes like cell growth, division, and survival.[1] Its dysregulation is frequently implicated in cancer.[1]

A simplified representation of the hypothetical signaling pathway is as follows:

JAK/STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Gene Transcription This compound This compound This compound->JAK Hypothesized Inhibition

Hypothetical inhibition of the JAK/STAT pathway by this compound.

Experimental Workflow for Target Validation

To validate the hypothesis that this compound targets the JAK/STAT pathway, a multi-step experimental approach is necessary. This workflow ensures a rigorous evaluation of the compound's mechanism of action.

Target_Validation_Workflow A In Vitro Assays B Cell-Based Assays A->B Confirm cellular activity C In Vivo Models B->C Evaluate in a biological system D Target Engagement & Biomarker Analysis C->D Confirm target interaction in vivo E Comparative Efficacy Studies D->E Benchmark against alternatives F Validated Target E->F

A stepwise workflow for validating the anticancer target of this compound.

Key Experiments and Methodologies

A comprehensive validation of this compound's anticancer target would involve a suite of experiments, from initial in vitro screening to in vivo efficacy studies. Below are detailed protocols for key experiments.

In Vitro Kinase Assays

Objective: To determine if this compound directly inhibits the kinase activity of Janus kinases (JAKs).

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; this compound at various concentrations.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the JAK enzyme, the peptide substrate, and this compound. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified, typically using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.

Cell-Based Assays

Objective: To assess the effect of this compound on the viability of cancer cell lines with known dysregulation of the JAK/STAT pathway and to confirm pathway inhibition.

A. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of cancer cell lines (e.g., breast, lung, colon) with known dependence on JAK/STAT signaling.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24-72 hours. Subsequently, MTT reagent is added, which is converted by viable cells into a colored formazan product.

  • Measurement: The absorbance of the formazan solution is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined.

B. Western Blot Analysis

  • Objective: To measure the levels of key proteins in the JAK/STAT pathway.

  • Procedure: Cancer cells are treated with this compound for various time points. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Detection: The membrane is probed with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins. A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.

  • Analysis: Changes in the phosphorylation status of JAK and STAT proteins following treatment with this compound are quantified.

In Vivo Tumor Xenograft Models

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: Human cancer cells with an active JAK/STAT pathway are injected subcutaneously into the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration.

  • Measurements: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).

Comparative Analysis with Alternative Treatments

A crucial aspect of validating a new anticancer agent is to compare its performance against existing therapies or other compounds targeting the same pathway.

Table 1: Comparison of this compound (Hypothetical Data) with a Known JAK Inhibitor

FeatureThis compound (Hypothetical)Ruxolitinib (Approved JAK1/2 Inhibitor)
Target Specificity JAK1/2JAK1/2
IC50 (JAK1) 15 nM3.3 nM
IC50 (JAK2) 25 nM2.8 nM
Cellular Potency (IC50) 150 nM (in HEL cells)130 nM (in HEL cells)
In Vivo Efficacy 40% Tumor Growth Inhibition55% Tumor Growth Inhibition
Route of Administration OralOral

Logical Relationship of Evidence for Target Validation

The validation of an anticancer target is built upon a foundation of interconnected evidence from various experimental approaches.

Evidence_Logic A Direct Enzyme Inhibition (In Vitro Kinase Assay) B Inhibition of Downstream Signaling (Western Blot for p-STAT) A->B Mechanism confirmation F Conclusion: This compound is a validated anticancer agent targeting JAK/STAT A->F C Cellular Phenotype (Cancer Cell Cytotoxicity) B->C Links mechanism to cellular effect B->F E Antitumor Efficacy (In Vivo Xenograft Model) C->E Translates cellular effect to in vivo efficacy C->F D In Vivo Target Engagement (Biomarker analysis from tumors) D->E Confirms in vivo mechanism D->F E->F

Logical flow of evidence for validating this compound's anticancer target.

References

No Published Cross-Resistance Studies Found for Isoshinanolone with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no studies detailing the cross-resistance of a compound named "Isoshinanolone" with known anticancer drugs have been identified. The available research does not provide data on its efficacy, mechanism of action, or potential for multidrug resistance in cancer cells.

The term "this compound" does not appear in published research databases covering oncology, pharmacology, or medicinal chemistry. This suggests that the compound may be known by a different name, is a novel or proprietary substance not yet described in publicly accessible scientific literature, or the name may be a misspelling of a different compound.

Potential Alternative: Isoalantolactone

Interestingly, searches for "this compound" frequently yielded results for Isoalantolactone , a natural sesquiterpene lactone with documented anticancer properties. It is possible that "this compound" is a mistaken reference to Isoalantolactone. For the benefit of researchers, scientists, and drug development professionals who may be investigating this related compound, a summary of available data on Isoalantolactone's interaction with anticancer drugs is provided below.

It is crucial to note that Isoalantolactone is a distinct chemical entity, and the following information does not pertain to "this compound."

Cross-Resistance and Combination Therapy Studies of Isoalantolactone

Isoalantolactone has been investigated for its potential to overcome chemotherapy resistance, particularly in combination with platinum-based drugs and anthracyclines.

Combination with Cisplatin in Ovarian Cancer

Studies have shown that Isoalantolactone can resensitize cisplatin-resistant ovarian cancer cells to cisplatin-based chemotherapy. The proposed mechanism involves the inhibition of glycolysis, a metabolic pathway often upregulated in resistant cancer cells.[1][2]

Key Findings:

  • Isoalantolactone targets and inhibits key glycolytic enzymes.[1]

  • It reduces glucose consumption and lactate production in cisplatin-resistant ovarian cancer cells.[1]

  • The combination of Isoalantolactone and cisplatin leads to increased apoptosis (programmed cell death) in resistant cells compared to either agent alone.[1][2]

  • In vivo studies using xenograft models have demonstrated that the combination therapy significantly suppresses tumor growth in cisplatin-resistant tumors.[1]

Combination with Doxorubicin in Colon Cancer

Research has also explored the synergistic effects of Isoalantolactone and Doxorubicin in colon cancer cells.

Key Findings:

  • Isoalantolactone enhances the antitumor activity of Doxorubicin.[3][4]

  • The combination treatment significantly increases the production of reactive oxygen species (ROS), leading to DNA damage and activation of the JNK signaling pathway, ultimately inducing cancer cell death.[3][4]

Experimental Protocols

Cell Viability and Apoptosis Assays: To assess the cytotoxic effects and the induction of apoptosis by Isoalantolactone alone or in combination with other anticancer drugs, standard cell-based assays are employed. These typically include:

  • MTT or CellTiter-Glo Assays: To measure cell viability and proliferation.

  • Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells.

  • Western Blotting: To analyze the expression levels of proteins involved in apoptosis and other signaling pathways (e.g., caspases, Bcl-2 family proteins).

Glycolysis Assessment: The effect of Isoalantolactone on cancer cell metabolism is evaluated by:

  • Glucose Uptake Assays: Measuring the consumption of glucose from the cell culture medium.

  • Lactate Production Assays: Quantifying the secretion of lactate, a product of glycolysis.

  • Seahorse XF Analyzer: To measure real-time cellular metabolic rates, including glycolysis and mitochondrial respiration.

In Vivo Xenograft Studies: To evaluate the antitumor efficacy in a living organism, human cancer cells (both sensitive and resistant strains) are implanted into immunodeficient mice. The mice are then treated with Isoalantolactone, a conventional anticancer drug, or a combination of both. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for Isoalantolactone in overcoming drug resistance and the general workflow for evaluating its efficacy.

G cluster_0 Isoalantolactone in Cisplatin Resistance Isoalantolactone Isoalantolactone Glycolysis Glycolysis Isoalantolactone->Glycolysis inhibits Apoptosis Apoptosis Isoalantolactone->Apoptosis sensitizes to Energy Production Energy Production Glycolysis->Energy Production reduces Cell Survival Cell Survival Energy Production->Cell Survival decreases Cell Survival->Apoptosis promotes Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage induces DNA Damage->Apoptosis

Mechanism of Isoalantolactone in overcoming Cisplatin resistance.

G cluster_1 Experimental Workflow for Cross-Resistance Study A Cancer Cell Lines (Sensitive & Resistant) B Treatment (Drug A, Drug B, Combination) A->B D In Vivo Xenograft Model A->D C In Vitro Assays (Viability, Apoptosis, Metabolism) B->C E Data Analysis & Comparison C->E D->E

General experimental workflow for drug combination studies.

References

Lack of Publicly Available Data on the Synergistic Effects of Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the research regarding the synergistic effects of Isoshinanolone when combined with other natural compounds. While this compound, a tetralin natural product, has been identified and studied for certain biological activities, including cytotoxicity against specific cancer cell lines and mosquitocidal properties, there are currently no publicly available studies detailing its synergistic or combination effects.

Initial investigations into the chemical classification of this compound confirmed it is a member of the tetralins[1][2]. Research has highlighted its cytotoxic effects on MDA-MB-231 breast cancer cells and its toxicity to Aedes aegypti larvae[3][4]. However, the core requirement for a comparison guide on its synergistic interactions cannot be met due to the absence of published experimental data on this specific topic.

Broadened searches encompassing the larger class of isoflavones—a different class of compounds from tetralins—did yield numerous studies on synergistic interactions. For instance, soy isoflavones like genistein have been shown to work in combination with other natural compounds such as lycopene, and with chemotherapeutic drugs like adriamycin and tamoxifen, to enhance anticancer effects[5][6][7]. These isoflavones are known to modulate multiple signaling pathways involved in cancer progression, which is a common basis for synergistic therapeutic strategies[5][7].

Given the lack of available data specifically for this compound, it is not possible to construct the requested comparison guide with the required quantitative data, experimental protocols, and signaling pathway diagrams.

Proposed Alternative: A Comparison Guide on a Well-Researched Natural Compound

We propose to create the requested in-depth comparison guide on a natural compound with a robust body of research on its synergistic effects. A suitable candidate would be the isoflavone Genistein , for which there is ample data on its synergistic interactions with other natural compounds and conventional drugs.

This alternative guide would adhere to all the user's original core requirements, including:

  • Structured data tables comparing the efficacy of Genistein alone and in combination.

  • Detailed experimental protocols for key cited studies.

  • Graphviz diagrams of relevant signaling pathways and experimental workflows, following all specified formatting rules.

Please advise if you would like to proceed with this alternative topic.

References

A Head-to-Head Comparison of Naphthoquinones: Evaluating Isoshinanolone, Juglone, Plumbagin, and Lapachol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of prominent naphthoquinones, highlighting the current data landscape and identifying areas for future research. Due to a significant lack of available scientific data on the biological activities of Isoshinanolone, this guide focuses on a detailed comparison of three well-researched naphthoquinones: Juglone, Plumbagin, and Lapachol. This compound is included to underscore the current knowledge gap and to position it as a compound of interest for future investigation.

This guide provides a comparative overview of the anticancer, anti-inflammatory, and antioxidant properties of Juglone, Plumbagin, and Lapachol, supported by available experimental data. Detailed protocols for key assays are provided to ensure methodological transparency and facilitate the design of future comparative studies.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of the selected naphthoquinones. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not availableData not available
Juglone MIA PaCa-2 (Pancreatic)5.05 - 5.27[1]
B16F1 (Melanoma)6.92 (48h)[1]
OVCAR-3 (Ovarian)30[2]
LNCaP (Prostate)13.8 - 32.2[3]
A549 (Lung)9.47 (24h)[4]
LLC (Lewis Lung Carcinoma)10.78 (24h)[4]
Plumbagin A549 (Lung)10.3 (12h)[5]
H460 (Lung)6.1 (12h)[5]
H292 (Lung)7.3 (12h)[5]
MG-63 (Osteosarcoma)15.9 µg/mL
MCF-7 (Breast)2.63 - 2.86[6]
Lapachol HeLa (Cervical)Non-toxic up to 400 µg/mL[7]
Various Cancer Cell LinesActive (specific IC50 not provided)[7]

Table 2: Comparative Anti-inflammatory and Antioxidant Activity

CompoundAssayActivity/IC50Reference
This compound Data not availableData not available
Juglone DPPH Radical ScavengingVery weak antioxidant activity[8][9]
Carrageenan-induced paw edemaData not available
Plumbagin DPPH Radical ScavengingIC50: 3.99 µg/mL (root extract)[10][11]
Carrageenan-induced paw edemaSignificant dose-dependent suppression[12]
Lapachol DPPH Radical ScavengingData not available
Carrageenan-induced paw edemaSignificant antiedematogenic activity[13][14]

Mechanisms of Action: A Deeper Dive into Naphthoquinone Bioactivity

Juglone, Plumbagin, and Lapachol exert their biological effects through multiple mechanisms, often involving the generation of reactive oxygen species (ROS) and interference with key cellular signaling pathways.

Juglone is known to induce cytotoxicity through redox cycling, leading to oxidative stress and cell death.[13] It can also directly interact with cellular nucleophiles, such as glutathione, depleting cellular antioxidant defenses. Furthermore, Juglone has been shown to inhibit the activity of Pin1, an enzyme involved in cell cycle regulation and oncogenesis.[3]

Plumbagin exhibits a broad range of anticancer activities by targeting apoptosis, autophagy, and cell cycle arrest.[15][16] A key mechanism is the induction of ROS, which can lead to DNA damage.[15] Plumbagin is also a potent inhibitor of the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[15][17] Its anti-inflammatory effects are also mediated through the inhibition of NF-κB activation.[18]

Lapachol and its derivatives have demonstrated a wide spectrum of therapeutic activities, including antitumor, anti-inflammatory, and antimicrobial effects.[7][19] Its mechanism of action is thought to involve the inhibition of DNA topoisomerases and the generation of ROS.[20] Lapachol can also interfere with cellular respiration by affecting the electron transport chain.[7] Some studies suggest it acts as an inhibitor of pyrimidine biosynthesis.[19]

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility and comparability of findings, detailed experimental protocols for the key assays cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Juglone, Plumbagin, Lapachol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[17]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[1][15][21][22][23]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[20][24][25][26][27]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation Proliferation Transcription Factors->Proliferation

Caption: Overview of the MAPK/ERK signaling cascade.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with Naphthoquinones A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay Workflow A Induce apoptosis with Naphthoquinones B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This comparative guide highlights the significant therapeutic potential of the naphthoquinones Juglone, Plumbagin, and Lapachol, particularly in the fields of oncology and inflammation. Their diverse mechanisms of action, primarily centered around the induction of oxidative stress and modulation of critical signaling pathways like NF-κB and MAPK, make them compelling candidates for further drug development.

The stark absence of data for this compound underscores a critical gap in the current body of research. Future studies should prioritize the systematic evaluation of this compound's biological activities to determine if it shares the therapeutic promise of other well-characterized naphthoquinones. Furthermore, conducting direct head-to-head comparative studies of these compounds under standardized conditions is essential for a more definitive assessment of their relative potency and therapeutic indices. Such research will be invaluable for guiding the selection and development of the most promising naphthoquinone-based therapeutic agents.

References

In Vivo Anticancer Activity of Isoshinanolone: A Comparative Guide Based on the Analogue Biochanin A

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anticancer Efficacy in Animal Models

Biochanin A has demonstrated significant anticancer activity in various preclinical animal models, both as a standalone agent and in combination with established chemotherapy drugs. The following tables summarize the quantitative data from key in vivo studies, offering a comparative perspective on its efficacy against different cancer types and in relation to other therapeutic agents.

Animal Model Cancer Type Treatment Dosage Key Findings
Ehrlich solid-phase carcinoma mouse modelBreast CarcinomaBiochanin A20 mg/kgShowed antitumor effect.[1]
Ehrlich solid-phase carcinoma mouse modelBreast Carcinoma5-fluorouracil (5-FU)20 mg/kgShowed antitumor effect.[1]
Ehrlich solid-phase carcinoma mouse modelBreast CarcinomaBiochanin A + 5-FU20 mg/kg (Biochanin A) + 5 mg/kg (5-FU)Combination therapy led to a 75% reduction in tumor volume and a 2.1-fold increase in tumor necrosis area compared to the control.[1][2][3]
Murine Xenograft ModelBreast Cancer (MCF-7 cells)Biochanin A5 mg/kg/day and 15 mg/kg/daySuccessfully reduced tumor growth.[4]
Nude Mice Xenograft ModelLung AdenocarcinomaBiochanin ANot specifiedInhibited tumor growth.
Nude Mice Xenograft ModelLung AdenocarcinomaCisplatinNot specifiedInhibited tumor growth.
Nude Mice Xenograft ModelLung AdenocarcinomaBiochanin A + CisplatinNot specifiedCombination significantly reduced tumor weight and volume compared to single treatments.[5]
Tumor-bearing micePancreatic CancerBiochanin A + DoxorubicinNot specifiedCooperatively inhibited the occurrence and development of pancreatic cancer and reduced tumor weight.[6]

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed experimental protocols are crucial. Below is a representative protocol for an in vivo anticancer activity study using the Ehrlich solid-phase carcinoma model, based on published research.

Ehrlich Solid-Phase Carcinoma Model Protocol
  • Animal Model: Female Swiss albino mice are typically used.[7]

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are propagated in the peritoneal cavity of mice. For the solid tumor model, EAC cells (e.g., 2.5 x 10^6 cells) are injected subcutaneously into the right thigh of the experimental animals.[7][8]

  • Treatment Groups: Mice are randomly assigned to different treatment groups, including a vehicle control group, a positive control group (e.g., a standard chemotherapeutic drug), a Biochanin A monotherapy group, and a combination therapy group.

  • Drug Administration:

    • Biochanin A is typically administered intraperitoneally (i.p.) or orally.

    • Chemotherapeutic agents like 5-fluorouracil are often administered i.p.[1]

    • Treatment is usually initiated 24-48 hours after tumor cell inoculation and continues for a specified duration (e.g., daily for 10-12 days).[1][7]

  • Tumor Growth Assessment:

    • Tumor volume is measured at regular intervals using calipers and calculated using the formula: V = 0.5 x length x (width)^2.[9]

    • At the end of the experiment, animals are euthanized, and the solid tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the efficacy of different treatments.

Visualizing the Mechanisms and Workflows

Signaling Pathways Modulated by Biochanin A

Biochanin A exerts its anticancer effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates the primary pathways targeted by Biochanin A.

BiochaninA_Signaling BiochaninA Biochanin A HER2 HER2 BiochaninA->HER2 Inhibits PI3K PI3K BiochaninA->PI3K Inhibits Akt Akt BiochaninA->Akt Inhibits MAPK_ERK MAPK/ERK BiochaninA->MAPK_ERK Inhibits HER2->PI3K HER2->MAPK_ERK PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK->Proliferation

Caption: Biochanin A inhibits HER2, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways.

Experimental Workflow for In Vivo Anticancer Activity Assessment

The following diagram outlines a typical workflow for evaluating the anticancer activity of a compound in an animal model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Swiss Albino Mice) start->animal_model tumor_induction Tumor Cell Inoculation (e.g., Ehrlich Ascites Carcinoma cells) animal_model->tumor_induction group_assignment Randomly Assign to Treatment Groups tumor_induction->group_assignment treatment Administer Treatment (Vehicle, Biochanin A, Positive Control, Combination) group_assignment->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring data_collection Euthanasia & Tumor Excision/Measurement monitoring->data_collection analysis Data Analysis (Tumor Volume, Weight, etc.) data_collection->analysis end End analysis->end

Caption: A typical workflow for in vivo anticancer drug testing in animal models.

References

A Comparative Analysis of the Biological Activities of Isoshinanolone Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive comparative guide on the biological activities of Isoshinanolone stereoisomers has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the available experimental data on the antimicrobial properties of two known isomers, neothis compound and 1-epineo-isoshinanolone, and highlights the current gaps in knowledge regarding the full biological profile of all four potential stereoisomers.

This compound, a naturally occurring tetralone, possesses a chiral structure, giving rise to four potential stereoisomers: (+)-Isoshinanolone, (-)-Isoshinanolone, and their corresponding cis-isomers. While the absolute configuration of (+)-isoshinanolone has been determined as (3R,4R), the specific stereochemistry of the studied bioactive isomers, neothis compound and 1-epineo-isoshinanolone, is not explicitly defined in the currently available literature, presenting a challenge for a complete structure-activity relationship analysis.[1]

Antimicrobial Activity

A key study investigating the antimicrobial properties of neothis compound and 1-epineo-isoshinanolone revealed significant differences in their efficacy. The data, summarized in the table below, demonstrates that 1-epineo-isoshinanolone generally exhibits more potent antimicrobial activity than neothis compound against a range of bacteria and fungi.

MicroorganismNeothis compound MIC (µg/mL)1-epineo-isoshinanolone MIC (µg/mL)Plumbagin MIC (µg/mL)Streptomycin MIC (µg/mL)Nystatin MIC (µg/mL)
Bacillus subtilis50250.786.25-
Staphylococcus aureus5012.51.5612.5-
Escherichia coli100503.133.13-
Pseudomonas aeruginosa100503.13--
Candida albicans100251.56-12.5
Aspergillus niger100503.13-25

Other Biological Activities

Currently, there is a notable absence of published quantitative data on other biological activities of this compound isomers, such as anti-inflammatory, cytotoxic, and enzyme inhibitory effects. This represents a significant area for future research to fully elucidate the therapeutic potential of these compounds.

Experimental Protocols

The following provides a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited antimicrobial study.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the isolated compounds, neothis compound and 1-epineo-isoshinanolone, as well as the reference compounds plumbagin, streptomycin, and nystatin, was determined using the serial tube dilution method.

  • Preparation of Test Compounds: Stock solutions of the test compounds were prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: A series of twofold dilutions of each stock solution were prepared in sterile nutrient broth for bacteria or Sabouraud dextrose broth for fungi in test tubes. This created a range of concentrations to be tested.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test microorganism (approximately 10^5 CFU/mL).

  • Incubation: The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of identifying and testing natural products for biological activity, the following diagrams are provided.

experimental_workflow Plant_Material Plant Material (e.g., Plumbago zeylanica roots) Extraction Extraction (e.g., Petroleum Ether) Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography) Extraction->Chromatography Isolation Isolation of Isomers (neothis compound, 1-epineo-isoshinanolone) Chromatography->Isolation Biological_Assay Biological Activity Screening (e.g., Antimicrobial Assays) Isolation->Biological_Assay Data_Analysis Data Analysis (e.g., MIC Determination) Biological_Assay->Data_Analysis

Caption: General workflow for the isolation and biological evaluation of this compound isomers.

antimicrobial_assay_logic Start Start MIC Assay Prepare_Dilutions Prepare Serial Dilutions of Isomer Start->Prepare_Dilutions Inoculate Inoculate with Microorganism Prepare_Dilutions->Inoculate Incubate Incubate Inoculate->Incubate Observe_Growth Observe for Microbial Growth Incubate->Observe_Growth Observe_Growth->Observe_Growth Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC No Growth End End Determine_MIC->End

Caption: Logical flow of a Minimum Inhibitory Concentration (MIC) assay.

Future Directions

The significant difference in antimicrobial activity between neothis compound and 1-epineo-isoshinanolone underscores the importance of stereochemistry in biological function. Further research is critically needed to:

  • Determine the precise stereochemical structures of neothis compound and 1-epineo-isoshinanolone.

  • Isolate and characterize the remaining two stereoisomers of this compound.

  • Conduct a comprehensive evaluation of the anti-inflammatory, cytotoxic, and enzyme inhibitory activities of all four this compound stereoisomers.

Such studies will provide a more complete understanding of the structure-activity relationships of this class of compounds and could pave the way for the development of novel therapeutic agents.

References

Unveiling the Pro-Apoptotic Potential of Isoshinanolone in Tumor Cells: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutic agents, the natural product Isoshinanolone has emerged as a compound of interest. However, a comprehensive review of current scientific literature reveals a significant gap in the understanding of its specific pro-apoptotic mechanisms in tumor cells. While direct experimental data on this compound is not yet available, this guide aims to provide researchers, scientists, and drug development professionals with a comparative framework based on the established pro-apoptotic activities of structurally similar compounds, namely tetralin derivatives. This analysis offers a predictive insight into the potential mechanisms of this compound and a methodological blueprint for its future investigation.

Introduction to this compound and the Tetralin Scaffold

This compound is a naturally occurring compound belonging to the tetralin class of molecules. Tetralins, characterized by a dihydronaphthalene core, are prevalent in various natural products and have been the focus of medicinal chemistry for their diverse biological activities, including anticancer properties. Several studies have demonstrated that synthetic and natural tetralin derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may share a similar therapeutic potential.

Pro-Apoptotic Mechanisms of Tetralin Derivatives: A Potential Roadmap for this compound

Research on various tetralin-based compounds has elucidated several key signaling pathways through which they exert their pro-apoptotic effects. These findings provide a valuable foundation for hypothesizing the mechanism of action for this compound.

Key Pro-Apoptotic Pathways Implicated for Tetralin Analogs:

  • Intrinsic (Mitochondrial) Pathway: Many tetralin derivatives have been shown to trigger the intrinsic apoptotic pathway. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. Some compounds have also been observed to upregulate the tumor suppressor protein p53, a key regulator of the intrinsic pathway.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in promoting cell survival and inhibiting apoptosis. Certain 3,4-dihydronaphthalen-1(2H)-one derivatives have been reported to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[1][2]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Inhibition of this pathway by novel 3,4-dihydronaphthalen-1(2H)-one derivatives has been linked to the induction of apoptosis in hepatocellular carcinoma cells.[1][2]

Based on these findings, a plausible hypothesis is that this compound may induce apoptosis in tumor cells through modulation of the intrinsic apoptotic pathway and/or inhibition of pro-survival signaling pathways such as NF-κB and MAPK.

Comparative Analysis of Pro-Apoptotic Activity

While a direct comparison involving this compound is not possible due to the lack of data, the following table provides a template for how its efficacy could be compared against other known pro-apoptotic agents. The data presented are hypothetical and based on typical results observed for active tetralin compounds in in-vitro studies.

CompoundCell LineIC50 (µM)Apoptotic Cells (%) (at IC50)Mechanism of Action
This compound (e.g., MCF-7) To Be Determined To Be Determined Hypothesized: Intrinsic pathway, NF-κB/MAPK inhibition
Doxorubicin (Control)(e.g., MCF-7)~0.5 - 2> 50%DNA intercalation, Topo II inhibition, ROS generation
Tetralin Derivative A(e.g., MCF-7)~5 - 15~40-60%Intrinsic pathway activation (↑Bax/Bcl-2, ↑Caspase-3)[3][4]
Tetralin Derivative B(e.g., HepG2)~10 - 25~30-50%Inhibition of NF-κB and MAPK pathways[1][2]

Experimental Protocols for Investigating the Pro-Apoptotic Mechanism of this compound

To elucidate the specific pro-apoptotic mechanism of this compound, a series of well-established experimental protocols should be employed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Methodology:

  • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways.

Methodology:

  • Treat cells with this compound at its IC50 concentration for a specified time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, p-p65 (NF-κB), p-ERK (MAPK), and β-actin (loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Potential Mechanisms and Workflows

To further illustrate the potential pro-apoptotic pathways of this compound and the experimental approach to its study, the following diagrams are provided.

G Hypothesized Pro-Apoptotic Signaling Pathway of this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Apoptosis Apoptosis NFkB->Apoptosis inhibition of survival MAPK->Apoptosis inhibition of survival Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

G Experimental Workflow for Apoptosis Assessment cluster_0 In Vitro Studies cluster_1 Data Analysis cluster_2 Conclusion CellCulture Tumor Cell Culture Treatment This compound Treatment CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability FlowCytometry Apoptosis Assay (Annexin V/PI) Treatment->FlowCytometry WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 IC50 Determination CellViability->IC50 ApoptosisQuant Quantification of Apoptosis FlowCytometry->ApoptosisQuant ProteinExpression Protein Expression Analysis WesternBlot->ProteinExpression Mechanism Elucidation of Pro-Apoptotic Mechanism IC50->Mechanism ApoptosisQuant->Mechanism ProteinExpression->Mechanism

Caption: Workflow for investigating the pro-apoptotic activity of a compound.

Conclusion and Future Directions

While the direct pro-apoptotic mechanism of this compound in tumor cells remains to be elucidated, the existing body of research on structurally related tetralin compounds provides a strong rationale for its investigation as a potential anticancer agent. The proposed experimental framework offers a clear path for future studies to confirm its activity, delineate its molecular targets, and ultimately determine its therapeutic potential. Further research is warranted to isolate this compound in sufficient quantities for biological testing and to perform the comprehensive in-vitro and in-vivo studies outlined in this guide. The findings from such studies will be crucial in determining whether this compound can be developed into a novel therapeutic for cancer treatment.

References

Safety Operating Guide

Proper Disposal of Isoshinanolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Due to its inherent toxicity, Isoshinanolone and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Adherence to the following procedures is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handle a wide array of chemical compounds, each with its own specific safety and disposal requirements. This compound, a naphthoquinone derivative, is noted for its significant biological activity, including cytotoxicity against cancer cells and potent toxicity, as evidenced by a low LC50 value.[1] This necessitates a stringent and informed approach to its waste management to mitigate risks to both laboratory personnel and the environment.

Hazard Profile of this compound

Hazard ClassificationAssociated Risks and DataPrecautionary Disposal Action
Acute Toxicity Excellent toxicity with an LC50 value of 1.26 µg/mL.[1]Dispose of as hazardous chemical waste. Do not discard in general waste or sanitary sewer.
Cytotoxicity Demonstrates cytotoxicity against MDA-MB-231 breast cancer cells.[1]Segregate from non-hazardous waste. Use dedicated, clearly labeled waste containers.
Environmental Hazard Quinones as a class can be toxic to aquatic life.[3]Prevent any release into the environment. All waste must be collected for incineration by a licensed facility.[4]

Step-by-Step Disposal Protocols

The following procedures provide a detailed methodology for the safe disposal of this compound in various forms encountered in a laboratory setting. These protocols are based on best practices for the management of toxic chemical waste.

Solid this compound Waste

This category includes expired or unused pure this compound powder.

Methodology:

  • Containerization: Place the solid this compound waste in its original container if possible, or in a new, clean, and chemically compatible container that can be securely sealed.

  • Labeling: Affix a "Hazardous Waste" label to the exterior of the container. Clearly write the full chemical name, "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid this compound Waste

This includes solutions containing this compound, such as residual amounts in solvents from experimental procedures.

Methodology:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must have a secure screw-top cap.

  • Labeling: Attach a "Hazardous Waste" label to the container. List all constituents of the solution, including solvents and "this compound," with their approximate percentages.

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills.

  • Storage: Store the waste container in secondary containment (e.g., a chemical-resistant tray) within a designated hazardous waste accumulation area.

  • Disposal: Schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal service.

Contaminated Laboratory Supplies

This category includes items such as gloves, pipette tips, vials, and other disposable materials that have come into contact with this compound.

Methodology:

  • Segregation: At the point of generation, immediately place all solid waste contaminated with this compound into a designated, clearly labeled, and durable plastic bag or a lined container.

  • Labeling: The container or bag must be clearly marked as "this compound Contaminated Debris" or with a similar descriptor that indicates the nature of the hazardous waste.

  • Sealing: Once the bag or container is full, securely seal it to prevent any leakage or exposure.

  • Storage: Store the sealed container in the designated hazardous waste satellite accumulation area.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from activities involving this compound.

Isoshinanolone_Disposal_Workflow This compound Waste Disposal Workflow start Waste Generation (this compound) is_solid Is it pure, solid This compound? start->is_solid is_liquid Is it a liquid solution containing this compound? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_labware Is it contaminated labware/PPE? is_liquid->is_labware No liquid_waste Liquid Chemical Waste Container (Halogenated/Non-Halogenated) is_liquid->liquid_waste Yes labware_waste Contaminated Solid Waste Container (e.g., Lined Bin) is_labware->labware_waste Yes label_solid Label: 'Hazardous Waste - Solid this compound' solid_waste->label_solid label_liquid Label: 'Hazardous Waste - Liquid' (List all constituents) liquid_waste->label_liquid label_labware Label: 'this compound Contaminated Debris' labware_waste->label_labware store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_labware->store disposal Dispose via Institutional EHS/ Licensed Hazardous Waste Contractor store->disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Isoshinanolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds. Isoshinanolone, a natural product showing significant cytotoxic activity, requires stringent handling protocols to minimize exposure and ensure a safe laboratory environment. [1]

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. For all procedures involving this compound, the following PPE is mandatory.

Activity Required PPE
Receiving and Unpacking - Double chemotherapy gloves- Disposable gown- Eye protection (safety glasses with side shields)
Weighing and Aliquoting (Solid Form) - Double chemotherapy gloves- Disposable, low-permeability gown- Eye protection (chemical splash goggles)- Face shield- NIOSH-approved respirator (e.g., N95)
Solution Preparation and Handling - Double chemotherapy gloves- Disposable, low-permeability gown- Eye protection (chemical splash goggles)- Work within a certified chemical fume hood or biological safety cabinet
Administration/Use in Experiments - Double chemotherapy gloves- Disposable, low-permeability gown- Eye protection (safety glasses or goggles)
Waste Disposal - Double chemotherapy gloves- Disposable, low-permeability gown- Eye protection (safety glasses or goggles)
Spill Cleanup - Double chemotherapy gloves (heavy-duty)- Disposable, low-permeability gown- Eye protection (chemical splash goggles)- Face shield- NIOSH-approved respirator

Note: Gloves should be powder-free and tested for use with chemotherapy drugs (ASTM D6978).[2] Gowns should be disposable, lint-free, made of a low-permeability fabric, and have a solid front with long sleeves and tight-fitting cuffs.[2]

Experimental Protocols: Safe Handling Procedures

Adherence to strict procedural guidelines is critical to prevent contamination and exposure.

1. Designated Handling Area:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for airborne particles and aerosols.

  • The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each use or in the event of a spill.[3]

2. Weighing and Reconstitution:

  • Weighing of solid this compound should be done in a containment device (e.g., ventilated balance enclosure) to minimize the risk of aerosolization.

  • When reconstituting the compound, use a closed-system drug-transfer device (CSTD) if available. If not, use a syringe with a Luer-Lok™ fitting to prevent accidental disconnection.

  • Vials should be vented to prevent pressure differences that can lead to spraying or aerosol generation.

3. Administration and In-Vitro/In-Vivo Studies:

  • When adding this compound to cell cultures or administering it to animals, wear appropriate PPE.

  • All materials that come into contact with the compound (e.g., pipette tips, culture plates, syringes) are considered contaminated and must be disposed of as cytotoxic waste.

4. Decontamination and Cleaning:

  • All surfaces and equipment in the designated handling area should be decontaminated after each use. A two-step process of deactivation and cleaning is recommended.

  • Consult your institution's safety guidelines for appropriate deactivating agents.

5. Spill Management:

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Only personnel trained in hazardous spill response and wearing appropriate PPE should clean up the spill.

  • Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Waste Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Solid Waste: All non-sharp disposable items, including gloves, gowns, absorbent pads, and vials, must be disposed of in a clearly labeled, leak-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed container for hazardous chemical waste. Do not dispose of liquid waste down the drain.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic waste.

Below is a diagram illustrating the standard workflow for handling a potent compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Unpack Compound weigh Weigh Solid (in containment) receive->weigh Wear appropriate PPE reconstitute Reconstitute Solution weigh->reconstitute Use closed system if available experiment Perform Experiment (in fume hood/BSC) reconstitute->experiment Transfer to experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-experiment cleanup spill Spill Event experiment->spill dispose Dispose of Waste (Cytotoxic Containers) decontaminate->dispose spill_response Spill Cleanup Procedure spill->spill_response Follow spill protocol spill_response->dispose

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoshinanolone
Reactant of Route 2
Isoshinanolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.